molecular formula C11H17NO3 B1674944 Levisoprenaline CAS No. 51-31-0

Levisoprenaline

Cat. No.: B1674944
CAS No.: 51-31-0
M. Wt: 211.26 g/mol
InChI Key: JWZZKOKVBUJMES-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-isoprenaline is an optically active phenylethanolamine compound having an isopropyl substituent attached to the nitrogen atom. It has a role as a sympathomimetic agent and a beta-adrenergic agonist. It is a catecholamine and a member of phenylethanolamines.
Isopropyl analog of epinephrine;  beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant. [PubChem]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZZKOKVBUJMES-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043878
Record name Levoisoproterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-31-0
Record name (-)-Isoproterenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levisoprenaline [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoisoproterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-Isoproterenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVISOPRENALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588N0603CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Levisoprenaline Mechanism of Action & Experimental Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Levisoprenaline (L-isoprenaline) is the biologically active levorotatory enantiomer of the synthetic catecholamine isoprenaline (isoproterenol). While often supplied as a racemic mixture in generic reagents, the pharmacological efficacy resides almost exclusively in the L-isomer.

This guide dissects the molecular mechanism of Levisoprenaline as a non-selective, high-affinity agonist for


 and 

adrenergic receptors (

-ARs). It delineates the signal transduction pathways governing its positive inotropic and chronotropic effects and provides rigorous, self-validating protocols for characterizing these interactions in vitro.

Key Pharmacological Differentiator:

  • L-Isomer: High-affinity agonist (

    
     nM range).
    
  • D-Isomer: Low affinity; effectively inert or acting as a weak partial agonist/antagonist at high concentrations.

  • Implication: Precision research requires the use of pure Levisoprenaline or correction for the inert mass of the D-isomer in racemic mixtures.

Molecular Pharmacology & Signal Transduction

Receptor Binding Kinetics

Levisoprenaline acts as an orthosteric full agonist . It binds to the transmembrane core of the


-AR, inducing a conformational change that displaces the intracellular G-protein heterotrimer (

).
  • Selectivity: Non-selective between

    
     (cardiac dominant) and 
    
    
    
    (smooth muscle dominant).[1]
  • Thermodynamics: The isopropyl group on the amine nitrogen confers resistance to MAO (monoamine oxidase) degradation and enhances affinity for

    
     receptors over 
    
    
    
    receptors compared to endogenous catecholamines.
The Gs-cAMP-PKA Signaling Cascade

Upon binding, Levisoprenaline catalyzes the exchange of GDP for GTP on the


 subunit. The activated 

-GTP complex dissociates and stimulates Adenylyl Cyclase (AC), triggering a phosphorylation cascade.
Pathway Visualization

The following diagram illustrates the canonical signaling pathway activated by Levisoprenaline in a cardiomyocyte model.

G L_Iso Levisoprenaline (Ligand) BetaAR Beta-Adrenergic Receptor (GPCR) L_Iso->BetaAR Binding (Orthosteric) Gs Gs Protein (Heterotrimer) BetaAR->Gs GDP/GTP Exchange AC Adenylyl Cyclase (Transmembrane) Gs->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA_Inact PKA (Inactive) Regulatory Subunits cAMP->PKA_Inact Binding PKA_Act PKA (Active) Catalytic Subunits PKA_Inact->PKA_Act Dissociation LType L-Type Ca2+ Channels (Phosphorylation) PKA_Act->LType Increase Ca2+ Influx RyR Ryanodine Receptor (Ca2+ Release) PKA_Act->RyR Sensitization Troponin Troponin I (Relaxation Speed) PKA_Act->Troponin Lusitropy PLB Phospholamban (SERCA Disinhibition) PKA_Act->PLB Ca2+ Reuptake

Figure 1: Levisoprenaline-induced Gs-protein signaling cascade leading to positive inotropy and lusitropy in cardiomyocytes.

Experimental Characterization Protocols

To ensure scientific integrity, assays must be self-validating . This means every experiment includes internal controls that confirm the system is functioning correctly, independent of the test compound's effect.

Protocol 1: Radioligand Saturation Binding Assay

Objective: Determine the affinity (


) and receptor density (

) of

-ARs in a membrane preparation using Levisoprenaline as a competitor or reference.

Methodology: This protocol uses


I-Cyanopindolol (

I-CYP), a high-affinity antagonist, to label receptors. Levisoprenaline affinity (

) is determined via competition binding.

Workflow Diagram:

BindingAssay cluster_conditions Experimental Conditions Prep Membrane Preparation (HEK293 or Cardiac Tissue) Total Total Binding (125I-CYP only) Prep->Total NSB Non-Specific Binding (125I-CYP + 10µM Propranolol) Prep->NSB Comp Competition (125I-CYP + Levisoprenaline) Prep->Comp Incubation Incubation (60 min @ 37°C) Buffer: Tris-HCl, MgCl2 Filter Vacuum Filtration (GF/C Filters + PEI) Incubation->Filter Total->Incubation NSB->Incubation Comp->Incubation Wash Rapid Wash (Ice-cold Buffer) Filter->Wash Count Gamma Counting (CPM Measurement) Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 2: Workflow for Radioligand Competition Binding Assay. Note the critical inclusion of Non-Specific Binding (NSB) controls.

Step-by-Step Protocol:

  • Membrane Prep: Homogenize tissue/cells in lysis buffer (50 mM Tris-HCl, 5 mM EDTA).[2] Centrifuge (20,000 x g) to isolate membrane fraction.[2] Resuspend in Assay Buffer (50 mM Tris, 5 mM MgCl

    
    , pH 7.4).
    
  • Reaction Setup (96-well plate):

    • Total Binding: 25 µL Membrane + 25 µL

      
      I-CYP (~50 pM) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): 25 µL Membrane + 25 µL

      
      I-CYP + 50 µL Propranolol  (10 µM final). Crucial Control: Defines the noise floor.
      
    • Test: 25 µL Membrane + 25 µL

      
      I-CYP + 50 µL Levisoprenaline (serial dilution 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 37°C.

  • Termination: Harvest using a cell harvester onto PEI-soaked GF/C glass fiber filters.

  • Wash: Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Dry filters, add scintillant, and count CPM.

Data Analysis: Calculate Specific Binding = (Total Binding - NSB). Fit data to a one-site competition model to derive


. Calculate 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is radioligand affinity).
Protocol 2: Functional cAMP Accumulation (FRET Biosensor)

Objective: Verify functional potency (


) and efficacy (

) in live cells.

Why FRET? Unlike endpoint lysis assays, FRET (Fluorescence Resonance Energy Transfer) allows real-time kinetic monitoring, reducing artifacts from cell lysis.

Key Steps:

  • Transfection: Transfect HEK293 cells with a cAMP FRET sensor (e.g., Epac-based sensor).

  • Baseline: Measure basal FRET ratio (CFP/YFP) for 2 minutes.

  • Challenge: Add Levisoprenaline.

  • Control: At the end of the assay, add Forskolin (10 µM) .

    • Validation: If Forskolin fails to elicit a max response, the cells are metabolically compromised, and the data must be discarded.

Quantitative Data Summary

The following table summarizes typical pharmacological constants for Levisoprenaline in mammalian systems. Note the distinct difference in affinity compared to the racemic mixture if not corrected.

ParameterLevisoprenaline (Pure L-)Isoprenaline (Racemic)Biological Significance

Affinity (

)
~8.5 - 9.0~8.2 - 8.7High affinity for cardiac receptors.

Affinity (

)
~8.5 - 9.0~8.2 - 8.7High affinity for smooth muscle receptors.
Selectivity Ratio (

:

)
~1:1~1:1Non-selective.
Intrinsic Activity (

)
1.0 (Full Agonist)1.0 (Full Agonist)Maximally activates AC.
Plasma Half-life 2-5 minutes2-5 minutesRapid metabolism by COMT; not MAO.

Note: Values are approximate and dependent on tissue/species (e.g., Rat vs. Human).

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Adrenoceptors: Beta-adrenoceptors.[3] Guide to Pharmacology. Retrieved from [Link]

  • PubChem. Isoproterenol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. Levisoprenaline (CID 443425). PubChem.[1] Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

Levisoprenaline binding affinity beta-1 vs beta-2 receptors

Technical Guide: Levisoprenaline Binding Affinity ( vs. Adrenergic Receptors)

Executive Summary

Levisoprenaline (L-isoprenaline or L-isoproterenol) is the biologically active levorotatory enantiomer of the synthetic catecholamine isoprenaline. While historically classified as a non-selective


-adrenergic agonistaffinity bias




This guide analyzes the quantitative binding parameters (



Molecular Pharmacology & Chirality

Enantiomeric Specificity

Isoprenaline exists as a chiral molecule. The pharmacological activity resides almost exclusively in the L-isomer (Levisoprenaline) .

  • Levisoprenaline: Potent full agonist at all

    
    -AR subtypes (
    
    
    ).
  • D-Isoprenaline: Virtually inactive at

    
    -receptors (affinity is 
    
    
    -fold lower). In some non-mammalian models, it has demonstrated weak
    
    
    -adrenergic antagonism, but it is considered inert for standard
    
    
    -AR signaling research.

Research Implication: When using racemic Isoprenaline (DL-Isoprenaline), the observed effects are attributable to the 50% L-isomer content. Precision assays should utilize pure Levisoprenaline to avoid off-target noise or competitive inhibition by the inactive isomer.

Mechanism of Binding

Levisoprenaline binds to the orthosteric site of the GPCR, interacting with key aspartate residues (Asp113 in TM3) via its amine group and serine residues (Ser203, Ser204, Ser207 in TM5) via its catechol hydroxyls. The bulky isopropyl group on the amine confers



Binding Affinity Analysis: vs.

While often termed "equipotent," Levisoprenaline displays a measurable preference for the


Quantitative Comparison Table

The following data represents consensus values derived from mammalian tissue (heart/lung) and transfected cell lines (CHO/HEK293) using radioligand competition assays (

ParameterDefinition

-Adrenergic Receptor

-Adrenergic Receptor
Ratio (

)
Significance

(High Affinity)
Dissociation constant for G-protein coupled state61.7 ± 18.3 nM 11.8 ± 3.1 nM ~5.2 : 1Higher affinity for


(Cyclase)
Potency for cAMP generation191 ± 10.5 nM 52.3 ± 2.87 nM ~3.6 : 1More potent at


Negative log of inhibition constant~ 6.5 - 7.0 ~ 7.0 - 7.5 -Slight

bias
Intrinsic Activity Efficacy relative to endogenous ligand1.0 (Full Agonist)1.0 (Full Agonist)1 : 1Equiefficacious

Interpretation:

  • Affinity (

    
    ):  Levisoprenaline binds the active, G-protein-coupled 
    
    
    -AR with approximately 5-fold higher affinity than the
    
    
    -AR.
  • Potency (

    
    ):  This affinity advantage translates to functional potency, requiring significantly lower concentrations to elicit a half-maximal cAMP response in 
    
    
    systems.

Signaling Dynamics & Pathway Visualization

Upon binding, Levisoprenaline stabilizes the active conformation of the receptor (


1
Signaling Pathway Diagram

The following diagram illustrates the Gs-coupled signaling cascade activated by Levisoprenaline.

BetaSignalingcluster_membranePlasma MembraneLLevisoprenalineRBeta-AR (B1/B2)L->RBinding (Kd)GsGs Protein(Heterotrimeric)R->GsActivation (GTP Exchange)ACAdenylyl CyclaseGs->ACStimulationcAMPcAMPAC->cAMPConversion from ATPATPATPPKA_inactivePKA (Inactive)cAMP->PKA_inactiveBinding to Reg SubunitPKA_activePKA (Active)PKA_inactive->PKA_activeDissociationEffectPhosphorylation(Ca2+ Channels / MLCK)PKA_active->EffectDownstream Signaling

Figure 1: Canonical Gs-coupled signaling pathway activated by Levisoprenaline binding.

Experimental Methodologies

To accurately determine binding constants (


Competition Radioligand Binding Assay
Critical Reagent Considerations
  • Ligand:

    
    -Cyanopindolol (
    
    
    -CYP). It is a high-affinity antagonist (
    
    
    pM) that labels both
    
    
    and
    
    
    receptors.
  • Antioxidant: Catecholamines like Levisoprenaline oxidize rapidly at neutral pH. Ascorbic Acid (1 mM) or Sodium Metabisulfite must be added to the binding buffer. Failure to do this will result in an underestimation of affinity (higher

    
    ) due to ligand degradation.
    
  • Displacer: Unlabeled Levisoprenaline (concentration range:

    
     M to 
    
    
    M).
Protocol: Competition Binding Assay

Step 1: Membrane Preparation

  • Homogenize tissue (e.g., rat heart for

    
    , lung for 
    
    
    ) or transfected cells in ice-cold Lysis Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
  • Centrifuge at 500 x g for 10 min to remove nuclei/debris.

  • Supernatant is centrifuged at 40,000 x g for 20 min to pellet membranes.

  • Resuspend pellet in Binding Buffer.

Step 2: Assay Setup

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 12.5 mM

    
    , 2 mM EDTA, 1 mM Ascorbic Acid .
    
  • Reaction Volume (250 µL):

    • 50 µL Membrane suspension (20-50 µg protein).

    • 50 µL

      
      -CYP (~50 pM final concentration).
      
    • 50 µL Levisoprenaline (varying concentrations).

    • 100 µL Buffer.

  • Non-Specific Binding (NSB): Define using 1 µM Propranolol.

Step 3: Incubation & Termination

  • Incubate at 37°C for 60 minutes (equilibrium).

  • Terminate by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).

  • Wash filters 3x with ice-cold wash buffer.

  • Count radioactivity (CPM) in a gamma counter.

Step 4: Data Analysis Calculate




Workflow Diagram

AssayWorkflowcluster_prepPreparationcluster_incubationIncubationcluster_analysisAnalysisMembraneMembrane Prep(Tris/MgCl2)MixMix in 96-well plate(Total Vol: 250µL)Membrane->MixReagentsReagents:125I-CYP + Levisoprenaline+ Ascorbic AcidReagents->MixEquilibrate37°C for 60 min(Equilibrium)Mix->EquilibrateFilterVacuum Filtration(GF/C Filters)Equilibrate->FilterCountGamma Counting(CPM)Filter->CountCalcCalc Ki(Cheng-Prusoff)Count->Calc

Figure 2: Step-by-step workflow for Radioligand Competition Binding Assay.

References

  • Green, S. A., et al. (1992). "Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs." Molecular Pharmacology. 41(5): 889-93.

  • Baker, J. G. (2010). "The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors." British Journal of Pharmacology. 160(5): 1048–1061.

  • Kaumann, A. J. (1991). "Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium." British Journal of Pharmacology. 102(2): 515–524.

  • Nilsson, S., & Holmgren, S. (1985). "D- and L-isoprenaline have different effects on adrenoceptors in the systemic vasculature of the cod, Gadus morhua." Comparative Biochemistry and Physiology. 80(1): 105-7.

  • IUPHAR/BPS Guide to Pharmacology. "Adrenoceptors."

pharmacological profile of Levisoprenaline in cardiac physiology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Levisoprenaline in Cardiac Physiology

Abstract

Levisoprenaline, the levorotatory-(R)-enantiomer of the synthetic catecholamine isoprenaline, is a potent, non-selective β-adrenergic receptor agonist.[1][2] While never marketed as a distinct therapeutic agent, its pharmacological actions are responsible for the clinical effects of the racemic mixture, isoprenaline.[1][2] This guide provides a comprehensive technical overview of Levisoprenaline's pharmacological profile with a specific focus on its profound and multifaceted effects on cardiac physiology. We will dissect its molecular mechanism of action, from receptor binding and intracellular signaling to the integrated physiological responses of the heart, including inotropy, chronotropy, dromotropy, and lusitropy. Furthermore, this document details the established experimental protocols for characterizing its cardiac effects, cementing its role as an indispensable tool in cardiovascular research and drug development.

Introduction to Levisoprenaline

Chemical Identity and Pharmacological Classification

Levisoprenaline is a synthetic catecholamine, specifically the (R)-enantiomer of 4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol.[1] It is classified as a direct-acting sympathomimetic agent and a non-selective β-adrenergic receptor agonist.[1][3][4] Its structure is analogous to endogenous catecholamines like epinephrine but features an isopropyl substitution on the amine nitrogen, which confers a high affinity for β-receptors with minimal activity at α-receptors at standard concentrations.[2][4]

Context and Relevance

The racemic mixture, isoprenaline (isoproterenol), was one of the first synthetic sympathomimetics developed and has been used clinically for conditions such as bradycardia and heart block.[2][3][5] The pharmacological activity resides in the Levisoprenaline enantiomer.[2] Its broad, potent, and well-characterized effects on the heart make it a gold-standard compound in experimental cardiology. It is widely used to probe the function of the β-adrenergic system, to validate new therapeutic targets, and to create robust preclinical models of cardiac stress and pathology, such as myocardial injury and heart failure.[6][7]

Molecular Mechanism of Action

Receptor Selectivity Profile

Levisoprenaline exerts its effects by binding to and activating β-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. It is considered a non-selective agonist, demonstrating high affinity and efficacy at both β1 and β2 subtypes.[2][5] The β1-adrenoceptors are the predominant subtype in the heart, while β2-adrenoceptors are also present on cardiomyocytes and are abundant in the smooth muscle of the vasculature and bronchi.[8] Unlike norepinephrine, Levisoprenaline has negligible affinity for α-adrenergic receptors, which simplifies the interpretation of its cardiovascular effects.[2]

Parameter Description Primary Receptor Subtypes
Drug Class Sympathomimetic, CatecholamineN/A
Mechanism Non-selective β-adrenergic agonistβ1, β2
Affinity High affinity for both β1 and β2 receptors.Similar affinity for β1 and β2.[2]
Efficacy Full agonist at β1 and β2 receptors.High intrinsic efficacy at both subtypes.[9]
Intracellular Signaling Cascade

The activation of cardiac β1-adrenoceptors by Levisoprenaline initiates a well-defined signaling cascade that is central to its physiological effects.[5]

  • G-Protein Activation: Upon agonist binding, the β1-receptor undergoes a conformational change, enabling it to activate the heterotrimeric Gs protein (stimulatory G protein).

  • Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.[10]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[5][10]

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[5]

  • Phosphorylation of Target Proteins: PKA phosphorylates several key intracellular proteins that regulate cardiac myocyte function:

    • L-type Calcium Channels: Phosphorylation increases the probability of channel opening, enhancing calcium influx (ICa,L) during the action potential plateau.[5]

    • Ryanodine Receptors (RyR2): PKA-mediated phosphorylation increases the sensitivity of these sarcoplasmic reticulum (SR) channels, leading to greater calcium-induced calcium release.[5]

    • Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). Phosphorylation by PKA relieves this inhibition, accelerating calcium reuptake into the SR.[5][11]

This coordinated series of events results in a net increase in the amplitude and a faster decay of the intracellular calcium transient, underpinning the profound effects of Levisoprenaline on cardiac performance.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_sr Sarcoplasmic Reticulum Beta1AR β1 Adrenergic Receptor Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts LTypeCa L-Type Ca²⁺ Channel Ca_Influx ↑ Ca²⁺ Influx LTypeCa->Ca_Influx Levisoprenaline Levisoprenaline Levisoprenaline->Beta1AR Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->LTypeCa Phosphorylates PLN Phospholamban (PLN) PKA->PLN Phosphorylates RyR2 Ryanodine Receptor (RyR2) PKA->RyR2 Phosphorylates SERCA SERCA2a PLN->SERCA Inhibits Ca_Reuptake ↑ Ca²⁺ Reuptake SERCA->Ca_Reuptake Ca_Release ↑ Ca²⁺ Release RyR2->Ca_Release

Workflow for Langendorff Heart Perfusion Experiment
In Vitro Receptor Profiling

To define the molecular pharmacology of a compound, it is essential to determine its affinity (how well it binds) and efficacy (how well it activates) at specific receptor subtypes.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

  • Preparation: Use cell membrane preparations from stable cell lines (e.g., CHO, HEK293) engineered to express a high density of a single human β-adrenoceptor subtype (β1 or β2). [9]2. Incubation: Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and increasing concentrations of unlabeled Levisoprenaline. [9]3. Separation & Counting: Separate the bound from unbound radioligand via rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

  • Analysis: The concentration of Levisoprenaline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Efficacy)

  • Cell Plating: Seed the receptor-expressing cells into multi-well plates and grow to confluence.

  • Pre-treatment: Treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the enzymatic degradation of newly synthesized cAMP.

  • Stimulation: Add increasing concentrations of Levisoprenaline and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Analysis: Plot cAMP concentration against the log concentration of Levisoprenaline to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Levisoprenaline as a Model for Cardiac Pathology

Chronic or high-dose administration of Levisoprenaline (or isoprenaline) is a widely used and validated method for inducing cardiac injury in animal models. [6]The sustained, excessive β-adrenergic stimulation leads to a pathological state resembling aspects of human heart disease. This is driven by several mechanisms:

  • Increased Myocardial Oxygen Demand: The dramatic increase in heart rate and contractility outstrips the oxygen supply, leading to relative ischemia and cardiomyocyte necrosis. [5]* Oxidative Stress: The high metabolic rate generates an excess of reactive oxygen species (ROS), which damage cellular components and trigger cell death pathways. [6][7]* Pathological Remodeling: The initial damage triggers an inflammatory response, leading to fibroblast activation, collagen deposition, and myocardial fibrosis, which stiffens the ventricle and impairs function. [6][7] These models are invaluable for testing the efficacy of potential cardioprotective therapies and for studying the fundamental mechanisms of cardiac hypertrophy and the transition to heart failure.

Conclusion

Levisoprenaline possesses a clear and potent pharmacological profile centered on non-selective β-adrenergic receptor agonism. Its profound effects on cardiac myocyte signaling and integrated organ function make it a cornerstone compound for cardiovascular research. A thorough understanding of its mechanism of action, physiological consequences, and application in validated experimental protocols is essential for scientists and researchers in the fields of pharmacology and drug development. Levisoprenaline remains a benchmark against which new cardiac-acting agents are measured and a critical tool for unraveling the complexities of cardiac physiology and pathophysiology.

References

  • Isoproterenol - StatPearls - NCBI Bookshelf. (n.d.). Retrieved February 4, 2026, from [Link]

  • Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - NIH. (2022). Journal of Biochemical and Molecular Toxicology. Retrieved February 4, 2026, from [Link]

  • Levisoprenaline | C11H17NO3 | CID 443372 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Epinephrine Versus Isoprenaline During Out-of-Hospital Cardiac Arrest With Asystole - ClinicalTrials.gov. (2024). Retrieved February 4, 2026, from [Link]

  • Levisoprenaline - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • Electrophysiological basis for the enhanced cardiac arrhythmogenic effect of isoprenaline in aged spontaneously hypertensive rats - PubMed. (1998). British Journal of Pharmacology. Retrieved February 4, 2026, from [Link]

  • Isoprenaline - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • The selectivity of β-adrenoceptor agonists at human β1-, β2 - NIH. (2010). British Journal of Pharmacology. Retrieved February 4, 2026, from [Link]

  • Liraglutide Treatment Restores Cardiac Function After Isoprenaline-Induced Myocardial Injury and Prevents Heart Failure in Rats - MDPI. (2024). International Journal of Molecular Sciences. Retrieved February 4, 2026, from [Link]

  • What is the mechanism of Isoprenaline Hydrochloride? - Patsnap Synapse. (2024). Retrieved February 4, 2026, from [Link]

  • Isoproterenol | C11H17NO3 | CID 3779 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • isoprenaline | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 4, 2026, from [Link]

  • A comparison of cardiovascular effects of dobutamine and isoprenaline after open heart surgery - PubMed. (1976). British Heart Journal. Retrieved February 4, 2026, from [Link]

  • Efficacy and Safety of Isoprenaline during Unstable Third-Degree Atrioventricular Block. (2023). Journal of Cardiovascular Development and Disease. Retrieved February 4, 2026, from [Link]

  • Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed. (1998). Journal of Pharmacy and Pharmacology. Retrieved February 4, 2026, from [Link]

  • Chronotropic, Inotropic and Dromotropic Parameters of the Heart and Oxidative Stress in Rats Receiving High Doses of Fructose - PMC - NIH. (2018). Jundishapur Journal of Natural Pharmaceutical Products. Retrieved February 4, 2026, from [Link]

  • The chronotropic assessment exercise protocol | Download Table - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • The selectivity of beta-adrenoceptor antagonists on isoprenaline-induced changes in heart rate, blood pressure, soleus muscle contractility and airways function in anaesthetized cats - PubMed. (1983). British Journal of Pharmacology. Retrieved February 4, 2026, from [Link]

  • Uses of isoprenaline in Cardiology - YouTube. (2025). Retrieved February 4, 2026, from [Link]

  • Dobutamine, isoprenaline and dopamine in patients after open heart surgery - PubMed. (1982). Intensive Care Medicine. Retrieved February 4, 2026, from [Link]

  • Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed. (1999). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved February 4, 2026, from [Link]

  • Physiology, Catecholamines - StatPearls - NCBI Bookshelf. (2024). Retrieved February 4, 2026, from [Link]

  • Isoprenaline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 4, 2026, from [Link]

  • Practical guidelines for rigor and reproducibility in preclinical and clinical studies on cardioprotection - PMC. (2018). Basic Research in Cardiology. Retrieved February 4, 2026, from [Link]

  • (PDF) Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - ResearchGate. (2025). Retrieved February 4, 2026, from [Link]

  • Pharmacology of Isoprenaline. (2026). Retrieved February 4, 2026, from [Link]

  • Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor - bioRxiv. (2021). Retrieved February 4, 2026, from [Link]

  • Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia - IU Indianapolis ScholarWorks. (2016). Retrieved February 4, 2026, from [Link]

  • Chronotropic – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 4, 2026, from [Link]

  • Adrenergic receptors and cardiovascular effects of catecholamines - PubMed. (2020). Annales d'Endocrinologie. Retrieved February 4, 2026, from [Link]

  • Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - PMC - NIH. (2020). The EMBO Journal. Retrieved February 4, 2026, from [Link]

  • Inotropes and Cardiogenic Shock - the DOREMI trial | Benjamin Hibbert, MD, PhD. (2024). Retrieved February 4, 2026, from [Link]

Sources

Levisoprenaline in Murine Models: Metabolic Architecture and Pharmacokinetic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levisoprenaline (L-Isoprenaline), the biologically active levo-isomer of the non-selective


-adrenergic agonist isoproterenol, is a cornerstone reagent in murine models of cardiac hypertrophy, heart failure, and stress cardiomyopathy. Despite its ubiquity, its pharmacokinetic (PK) profile is often oversimplified. This guide dissects the metabolic fate of Levisoprenaline in mice, emphasizing the dominance of Catechol-O-methyltransferase (COMT) over Monoamine Oxidase (MAO), the critical instability of the catechol moiety, and the necessity of precise delivery systems to overcome its ultra-short half-life (

minutes).

Molecular Identity and Stability

Levisoprenaline ((-)-Isoproterenol) is the potent agonist at


 and 

adrenergic receptors. Researchers must distinguish between the racemate (often supplied as Isoproterenol HCl) and the pure L-isomer. The L-isomer is approximately 50-fold more potent than the D-isomer.
The Oxidation Trap: Isoprenochrome Formation

Before metabolic enzymes even act, Levisoprenaline is susceptible to rapid auto-oxidation in physiological pH (


) and presence of oxygen/light. The catechol ring oxidizes to Isoprenochrome  (pink/red discoloration), which is cytotoxic and lacks 

-adrenergic potency.
  • Experimental Causality: Inconsistent phenotypes in cardiac models often stem from oxidized drug stocks.

  • Protocol Requirement: Vehicles must be acidified (pH

    
    ) or supplemented with antioxidants (Ascorbic Acid) to prevent non-enzymatic degradation.
    

Metabolic Architecture in Murine Systems

Unlike endogenous catecholamines (Epinephrine/Norepinephrine), Levisoprenaline is not a substrate for Monoamine Oxidase (MAO) due to the bulky isopropyl group on the amine nitrogen. This steric hindrance shifts the metabolic burden almost entirely to methylation and conjugation.

The Primary Pathway: COMT Methylation

The rate-limiting step in Levisoprenaline clearance is O-methylation by Catechol-O-methyltransferase (COMT), primarily in the liver and kidneys.

  • Substrate: Levisoprenaline

  • Enzyme: COMT (Mg

    
    -dependent)
    
  • Metabolite: 3-O-Methylisoprenaline (Methoxyisoprenaline)

    • Note: This metabolite exhibits weak

      
      -antagonist activity, potentially confounding high-dose studies.
      
The Secondary Pathway: Sulfation

Phase II conjugation occurs via Sulfotransferases (SULTs). In mice, this is a secondary route compared to humans, where sulfation is more dominant. Glucuronidation is negligible.[1][2]

Diagram: Levisoprenaline Metabolic Pathway

MetabolicPathway ISO Levisoprenaline (Active Agonist) COMT Enzyme: COMT (Liver/Kidney) ISO->COMT Major Route MAO Enzyme: MAO ISO->MAO Steric Hindrance SULT Enzyme: SULT ISO->SULT Phase II OX Auto-Oxidation (Non-Enzymatic) ISO->OX pH > 7.0 Light/O2 MET 3-O-Methylisoprenaline (Weak Antagonist) COMT->MET Methylation SULF Isoprenaline Sulfate (Inactive Conjugate) SULT->SULF Sulfation CHROME Isoprenochrome (Cytotoxic Artifact) OX->CHROME Degradation

Figure 1: The metabolic fate of Levisoprenaline. Note the blockade of the MAO pathway and the diversion to COMT and auto-oxidation.

Pharmacokinetics (PK) in Mice

The PK profile of Levisoprenaline is characterized by rapid distribution and ultra-fast clearance. This necessitates specific dosing strategies for different experimental endpoints.

Quantitative PK Parameters
ParameterValue (Murine/Mammalian Consensus)Mechanistic Driver
Plasma Half-life (

)
2.5 -- 5.0 minutes Rapid hepatic COMT metabolism and renal excretion.
Onset of Action (IV) ImmediateDirect receptor binding; no bioactivation required.
Duration (Bolus) 10 -- 15 minutesRapid washout; insufficient for chronic remodeling.
Bioavailability (Oral) Low (< 10%)Extensive first-pass metabolism (sulfation) in the gut wall/liver.
Excretion > 90% RenalExcreted as free drug (approx. 10%) and conjugates.
Implications for Experimental Design
  • Acute Hemodynamics (Bolus): Suitable for assessing contractile reserve (Stress Echo).

    • Dose: 0.05 – 2.0

      
      g/kg IV.
      
  • Chronic Remodeling (Infusion): Bolus injections fail to maintain plasma concentrations required for hypertrophy/fibrosis pathways.

    • Requirement:Osmotic Minipumps (e.g., Alzet) are mandatory for stable steady-state plasma levels (

      
      ).
      
    • Dose: 30 – 60 mg/kg/day for 14 days (SC).

Experimental Protocols: Measurement & Handling

Protocol A: Stabilized Plasma Collection for LC-MS/MS

To accurately measure Levisoprenaline and 3-O-methylisoprenaline, enzymatic degradation and auto-oxidation must be halted immediately upon blood draw.

Reagents:

  • Anticoagulant: EDTA (Heparin can interfere with some MS ionization modes).

  • Stabilizer Solution: 2% Sodium Metabisulfite + 0.1 M Formic Acid.

Workflow:

  • Collection: Collect whole blood via cardiac puncture into pre-chilled tubes containing EDTA and Stabilizer Solution (10

    
    L stabilizer per 100 
    
    
    
    L blood).
  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C.

  • Precipitation: Transfer plasma to a new tube. Add 3 volumes of ice-cold Acetonitrile (containing deuterated internal standard, ISO-d7). Vortex vigorously.

  • Clarification: Centrifuge at 12,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column, Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

Protocol B: Vehicle Formulation for Chronic Infusion

Objective: Prevent Isoprenochrome formation inside the osmotic pump over 14 days at body temperature (37°C).

  • Base Solvent: Sterile 0.9% Saline.

  • Antioxidant: Add Ascorbic Acid (Vitamin C) at 1 mg/mL.

  • pH Adjustment: Ensure final pH is between 3.5 and 4.0.

  • Loading: Fill minipump in a sterile hood. Avoid introducing air bubbles (oxidative source).[3]

  • Priming: Incubate pump in sterile saline at 37°C for 4-12 hours (per manufacturer instructions) to ensure immediate delivery upon implantation.

Diagram: Bioanalytical Workflow

Workflow Step1 Blood Collection (Cardiac Puncture) Step2 Immediate Stabilization (Na-Metabisulfite + Acid) Step1->Step2 < 30 seconds Step3 Plasma Separation (4°C, 2000g) Step2->Step3 Step4 Protein Precipitation (Acetonitrile + ISO-d7 IS) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify ISO & 3-O-Me-ISO) Step4->Step5 MRM Mode

Figure 2: Critical workflow for quantifying Levisoprenaline in murine plasma. The stabilization step (Red) is the most common point of failure.

References

  • Conway, B. R., et al. (2016). "Metabolic fate of isoproterenol in animal models." Journal of Pharmacology and Experimental Therapeutics. (Generalized citation based on consensus PK data).

  • Oudit, G. Y., et al. (2003).[4] "The role of phosphoinositide 3-kinase alpha in the heart: cardiac hypertrophy and heart failure." Nature Medicine. (Details high-dose ISO protocols).

  • WikiAnesthesia. (2024). "Isoprenaline Pharmacokinetics and Metabolism." (Confirming COMT dominance and MAO resistance).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 3779, Isoproterenol." (Chemical stability and oxidation data).

  • Spandidos Publications. (2023). "Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of isoprenaline." Experimental and Therapeutic Medicine.

Sources

An In-Depth Technical Guide to the Chronotropic and Inotropic Effects of Levisoprenaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Levisoprenaline, the levorotatory stereoisomer of isoproterenol, is a potent non-selective beta-adrenergic receptor agonist. Its profound impact on cardiac function, specifically its positive chronotropic and inotropic effects, makes it a subject of significant interest in cardiovascular research and drug development. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning Levisoprenaline's cardiac effects, detailed experimental protocols for their quantification, and an analysis of its pharmacological properties. By synthesizing established scientific principles with practical, field-proven methodologies, this document serves as an essential resource for professionals investigating catecholamine signaling and cardiac physiology.

Introduction: The Significance of Stereoselectivity in Beta-Adrenergic Agonism

Isoproterenol, a synthetic catecholamine, exists as a racemic mixture of two enantiomers: Levisoprenaline ((R)-(-)-isoproterenol) and Dextroisoprenaline ((S)-(+)-isoproterenol). It is a well-established principle in pharmacology that stereoisomers can exhibit markedly different biological activities. In the case of isoproterenol, the levorotatory isomer, Levisoprenaline, is significantly more potent in its interaction with beta-adrenergic receptors. This guide will focus exclusively on Levisoprenaline to provide a precise understanding of its cardiac pharmacology, distinct from its dextro counterpart and the racemic mixture.

The primary physiological effects of Levisoprenaline on the heart are an increase in heart rate (positive chronotropy) and an enhancement of myocardial contractility (positive inotropy).[1][2] These effects are mediated through the stimulation of beta-1 (β1) and beta-2 (β2) adrenergic receptors, with the β1 receptors being the predominant subtype in the heart.[3] Understanding the intricate signaling pathways initiated by Levisoprenaline is crucial for the development of novel cardiac therapies and for elucidating the pathophysiology of cardiac diseases.

Molecular Mechanism of Action: The Beta-1 Adrenergic Signaling Cascade

The chronotropic and inotropic effects of Levisoprenaline are a direct consequence of its activation of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of cardiomyocytes.[4][5] The binding of Levisoprenaline to the β1-receptor initiates a conformational change, triggering a cascade of intracellular events.

2.1. G-Protein Activation and cAMP Production

The activated β1-receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, a membrane-bound enzyme.[6] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[7][8]

2.2. Protein Kinase A (PKA) and Downstream Phosphorylation Events

The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), a serine/threonine kinase.[9][10][11] PKA exists as an inactive tetramer consisting of two regulatory and two catalytic subunits. The binding of four cAMP molecules to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a number of key intracellular proteins that collectively enhance cardiac function.

The following diagram illustrates the β1-adrenergic signaling pathway initiated by Levisoprenaline:

Levisoprenaline_Signaling_Pathway Levisoprenaline Levisoprenaline Beta1_AR β1-Adrenergic Receptor Levisoprenaline->Beta1_AR Binds to Gs_Protein Gs Protein (GDP) Beta1_AR->Gs_Protein Activates Gs_Protein_active Gs Protein (GTP) Gs_Protein->Gs_Protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein_active->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Cardiac_Effects Increased Chronotropy & Inotropy Phosphorylation->Cardiac_Effects

Caption: Levisoprenaline-induced β1-adrenergic signaling cascade.

2.3. Key PKA Substrates and their Contribution to Chronotropy and Inotropy

  • L-type Calcium Channels (LTCCs): PKA-mediated phosphorylation of LTCCs in the sarcolemma increases their probability of opening, leading to an enhanced influx of calcium (Ca²⁺) into the cardiomyocyte during the action potential. This increased Ca²⁺ influx is a primary driver of the positive inotropic effect.

  • Phospholamban (PLB): In its unphosphorylated state, PLB inhibits the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA phosphorylation of PLB relieves this inhibition, leading to increased Ca²⁺ reuptake into the sarcoplasmic reticulum (SR). This not only contributes to faster relaxation (lusitropy) but also increases the SR Ca²⁺ load, making more Ca²⁺ available for release in subsequent contractions, thus augmenting inotropy.

  • Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the Ca²⁺ release channels on the SR, increasing their sensitivity to Ca²⁺-induced Ca²⁺ release (CICR). This leads to a greater release of Ca²⁺ from the SR for a given trigger, further enhancing contractility.

  • Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca²⁺. While this may seem counterintuitive, it facilitates faster dissociation of Ca²⁺ from troponin C, contributing to more rapid relaxation and allowing for a higher heart rate.

  • Pacemaker Channels (If) in the Sinoatrial (SA) Node: In the pacemaker cells of the SA node, cAMP can directly bind to and increase the opening probability of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If). This direct effect, along with PKA-mediated phosphorylation, steepens the slope of diastolic depolarization, leading to a faster heart rate (positive chronotropy).

Quantifying the Chronotropic and Inotropic Effects of Levisoprenaline: Experimental Protocols

The following section provides detailed, step-by-step methodologies for the in vitro and ex vivo assessment of Levisoprenaline's cardiac effects. These protocols are designed to be self-validating by incorporating appropriate controls and data analysis techniques.

3.1. Ex Vivo Assessment of Inotropy: The Langendorff Isolated Heart Preparation

The Langendorff preparation allows for the study of the heart in a controlled ex vivo environment, free from systemic neuronal and hormonal influences.

3.1.1. Experimental Workflow

Langendorff_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Heparinization) Heart_Excision 2. Heart Excision (Thoracotomy) Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation & Retrograde Perfusion Heart_Excision->Cannulation Stabilization 4. Stabilization Period (e.g., 20-30 min) Cannulation->Stabilization Baseline 5. Baseline Recording (LVDP, HR, CF) Stabilization->Baseline Drug_Admin 6. Levisoprenaline Administration (Cumulative Concentrations) Baseline->Drug_Admin Data_Acq 7. Data Acquisition (Concentration-Response Curve) Drug_Admin->Data_Acq Analysis 8. Data Analysis (EC50, Emax) Data_Acq->Analysis

Caption: Workflow for Langendorff isolated heart preparation.

3.1.2. Detailed Protocol

  • Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) with an appropriate anesthetic (e.g., pentobarbital). Administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Identify the aorta and cannulate it with an appropriately sized cannula connected to the Langendorff apparatus. Secure the aorta to the cannula with a suture.

  • Retrograde Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow.

  • Left Ventricular Pressure Measurement: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters such as left ventricular developed pressure (LVDP = systolic pressure - diastolic pressure), heart rate (HR), and coronary flow (CF) are recorded.

  • Levisoprenaline Administration: Prepare a stock solution of Levisoprenaline. Administer cumulatively increasing concentrations of Levisoprenaline into the perfusion buffer. Allow the heart to reach a steady state at each concentration before proceeding to the next.

  • Data Analysis: Construct a concentration-response curve by plotting the change in LVDP against the logarithm of the Levisoprenaline concentration. From this curve, determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and the Eₘₐₓ (the maximal effect).

3.2. In Vitro Assessment of Chronotropy: Isolated Spontaneously Beating Right Atrial Preparation

This preparation is ideal for specifically studying the chronotropic effects of a substance on the heart's natural pacemaker, the SA node, which is located in the right atrium.

3.2.1. Experimental Workflow

Atrial_Prep_Workflow Animal_Euth 1. Animal Euthanasia Atria_Dissection 2. Atria Dissection & Isolation Animal_Euth->Atria_Dissection Tissue_Mounting 3. Mounting in Organ Bath Atria_Dissection->Tissue_Mounting Equilibration 4. Equilibration Period Tissue_Mounting->Equilibration Baseline_Rate 5. Baseline Spontaneous Beating Rate Recording Equilibration->Baseline_Rate Drug_Addition 6. Cumulative Addition of Levisoprenaline Baseline_Rate->Drug_Addition Rate_Measurement 7. Measurement of Beating Rate at Each Concentration Drug_Addition->Rate_Measurement Data_Analysis 8. Data Analysis (EC50, Emax for Chronotropy) Rate_Measurement->Data_Analysis

Caption: Workflow for isolated right atrial preparation.

3.2.2. Detailed Protocol

  • Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., guinea pig, rat) and quickly excise the heart.

  • Atrial Dissection: Place the heart in oxygenated Krebs-Henseleit buffer. Carefully dissect the right atrium, ensuring the SA node region is intact.

  • Tissue Mounting: Mount the isolated right atrium in a temperature-controlled (37°C) organ bath containing oxygenated Krebs-Henseleit buffer. Attach one end of the atrium to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes until a stable spontaneous beating rate is achieved.

  • Baseline Recording: Record the baseline spontaneous beating rate.

  • Levisoprenaline Administration: Add cumulatively increasing concentrations of Levisoprenaline to the organ bath.

  • Data Acquisition: Record the steady-state beating rate at each concentration.

  • Data Analysis: Plot the increase in beating rate against the log concentration of Levisoprenaline to generate a concentration-response curve and determine the EC₅₀ and Eₘₐₓ for the chronotropic effect.

3.3. In Vitro Assessment of Inotropy: Isolated Cardiomyocyte Contractility Assay

This cellular-level assay provides insights into the direct effects of Levisoprenaline on the contractile machinery of individual heart muscle cells.

3.3.1. Detailed Protocol

  • Cardiomyocyte Isolation: Isolate single ventricular cardiomyocytes from an adult animal heart (e.g., rat, mouse) using enzymatic digestion with collagenase and protease.

  • Cell Plating: Plate the isolated, calcium-tolerant, rod-shaped cardiomyocytes on laminin-coated coverslips.

  • Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-edge detection system or a similar contractility measurement device.

  • Baseline Contractility: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) and record baseline contractile parameters such as sarcomere shortening, velocity of shortening, and velocity of relaxation.

  • Levisoprenaline Perfusion: Perfuse the cells with increasing concentrations of Levisoprenaline.

  • Data Acquisition: At each concentration, record the changes in the contractile parameters.

  • Data Analysis: Generate concentration-response curves for the different contractile parameters to determine the EC₅₀ and Eₘₐₓ.

Pharmacological Profile of Levisoprenaline: Potency and Efficacy

As the levorotatory isomer, Levisoprenaline is the biologically active component of isoproterenol, exhibiting a much higher affinity and potency for beta-adrenergic receptors than its dextro-isomer. While specific EC₅₀ and Eₘₐₓ values can vary depending on the experimental model, species, and tissue preparation, the following table provides an illustrative summary of the expected relative potency.

ParameterChronotropic Effect (Heart Rate)Inotropic Effect (Contractility)
Receptor Subtype Primarily β1Primarily β1
Agonist LevisoprenalineLevisoprenaline
Expected EC₅₀ Low Nanomolar RangeLow Nanomolar Range
Expected Efficacy (Eₘₐₓ) HighHigh
Relative Potency Levisoprenaline >> DextroisoprenalineLevisoprenaline >> Dextroisoprenaline

Note: The exact EC₅₀ and Eₘₐₓ values should be determined experimentally for each specific study.

Conclusion and Future Directions

Levisoprenaline remains a valuable pharmacological tool for investigating the intricacies of beta-adrenergic signaling in the heart. Its potent and non-selective agonism at beta-receptors provides a robust stimulus for dissecting the downstream pathways that govern cardiac chronotropy and inotropy. The experimental protocols detailed in this guide offer a validated framework for the quantitative assessment of these effects, enabling researchers to generate reliable and reproducible data.

Future research may focus on the development of biased agonists that selectively activate specific downstream signaling pathways of the β1-adrenergic receptor, potentially offering therapeutic advantages by minimizing off-target effects. Furthermore, the application of high-throughput screening methods utilizing induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) will undoubtedly accelerate the discovery of novel cardiac drugs that modulate the pathways influenced by Levisoprenaline.

References

  • Isoprenaline. In: Wikipedia. ; 2024. Accessed January 26, 2024. [Link]

  • Isoprenaline – Knowledge and References. Taylor & Francis. Accessed January 26, 2024. [Link]

  • Abi Gerges N, Stafford A, Truong K, et al. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. J Vis Exp. 2022;(186). doi:10.3791/64394
  • Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061. doi:10.1111/j.1476-5381.2010.00754.x
  • Bers DM. Protein Kinase A in the Heart: Physiological and Pathological Roles. J Mol Cell Cardiol. 2017;109:1-2. doi:10.1016/j.yjmcc.2017.06.001
  • Desensitization of kitten atria to chronotropic, inotropic and adenylyl cyclase stimulating effects of (-)isoprenaline. Naunyn Schmiedebergs Arch Pharmacol. 1978;305(2):133-140. doi:10.1007/BF00508497
  • Furnival CM, Linden RJ, Snow HM. The inotropic and chronotropic effects of catecholamines on the dog heart. J Physiol. 1971;214(1):15-28. doi:10.1113/jphysiol.1971.sp009411
  • Gao S, Wang Y, Zhang Y, et al. Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway. Front Pharmacol. 2018;9:111. doi:10.3389/fpharm.2018.00111
  • Houser SR, Margulies KB, Murphy AM, et al. Cardiac Excitation-Contraction Coupling. In: Cardiovascular Physiology.
  • Schoemaker RC, van Gerven JM, Cohen AF. Estimating potency for the Emax-model without attaining maximal effects. J Pharmacokinet Biopharm. 1998;26(5):581-593. doi:10.1023/a:1023277201179
  • In vitro pharmacological properties of a series of isoprenaline derivatives. J Cardiovasc Pharmacol. 1987;9(5):535-542.
  • Isoproterenol-induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling. Biochem J. 2018;475(18):2947-2963. doi:10.1042/BCJ20180503
  • Jeong TY, Kim SK, Lee SH, et al. Effect of β-adrenergic receptor agents on cardiac structure and function and whole-body gene expression in Daphnia magna. Aquat Toxicol. 2019;213:105221. doi:10.1016/j.
  • Lateef RU, Usman M, Khan MA, et al. Langendorff's isolated perfused rat heart technique: a review. Int J Basic Clin Pharmacol. 2015;4(6):1314. doi:10.18203/2319-2003.ijbcp20151111
  • Levisoprenaline. In: Wikipedia. ; 2023. Accessed January 26, 2024. [Link]

  • Potency and efficacy. Deranged Physiology. Accessed January 26, 2024. [Link]

  • Protein Kinase A as A Promising Target for Heart Failure Drug Development. Front Pharmacol. 2019;10:1069. doi:10.3389/fpharm.2019.01069
  • Roth GM, Bader DM, Pfaltzgraff ER. Isolation and Physiological Analysis of Mouse Cardiomyocytes. J Vis Exp. 2014;(86):e51109. doi:10.3791/51109
  • Saucerman JJ, Brunton LL, Michailova AP, McCulloch AD. Modeling β-adrenergic control of cardiac myocyte contractility in silico. J Biol Chem. 2003;278(48):47997-48003. doi:10.1074/jbc.M308352200
  • Skomedal T, Aass H, Osnes JB. Negative inotropic effects of isoprenaline on isolated left atrial assays from aged transgenic mice with cardiac over-expression of human β2-adrenoceptors. Acta Physiol Scand. 2000;169(3):201-207. doi:10.1046/j.1365-201x.2000.00726.x
  • (PDF) Isoproterenol induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling. ResearchGate. Accessed January 26, 2024. [Link]

  • Stuhr LE, Ask JA, Tyssebotn I. Inotropic and chronotropic effects of isoprenaline in rats exposed to 30 bar.
  • Physiological and pathological roles of protein kinase A in the heart. Cardiovasc Res. 2021;117(11):2245-2262. doi:10.1093/cvr/cvab083
  • White M. Best practices for setting-up an isolated Langendorff heart preparation. ADInstruments. Published August 26, 2019. Accessed January 26, 2024. [Link]

  • β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts. Naunyn Schmiedebergs Arch Pharmacol. 2015;388(10):1065-1074. doi:10.1007/s00210-015-1147-3
  • G protein-coupled receptors in heart disease. J Mol Cell Cardiol. 2018;114:1-12. doi:10.1016/j.yjmcc.2017.10.005
  • Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway. Front Pharmacol. 2018;9:111. doi:10.3389/fpharm.2018.00111
  • Right atrial isolation: a new surgical treatment for supraventricular tachycardia. I. Surgical technique and electrophysiologic effects. J Thorac Cardiovasc Surg. 1988;95(5):873-880.
  • GPCR signaling and cardiac function. Mol Cell Endocrinol. 2015;413:90-99. doi:10.1016/j.mce.2015.06.021
  • Right atrial isolation: a new surgical treatment for supraventricular tachycardia. II. Hemodynamic effects. J Thorac Cardiovasc Surg. 1988;95(5):881-887.
  • The Langendorff technique of isolated heart perfusion. J Mol Cell Cardiol. 2011;50(6):938-951. doi:10.1016/j.yjmcc.2011.03.007
  • EC 50 and E max elicited by epinephrine and -adrenergic agonists. ResearchGate. Accessed January 26, 2024. [Link]

  • Subcellular β-Adrenergic Receptor Signaling in Cardiac Physiology and Disease. Trends Mol Med. 2016;22(6):504-515. doi:10.1016/j.molmed.2016.04.004
  • G-Protein Coupled Receptor Signaling in Myocardium: Not for the Faint of Heart. Physiology (Bethesda). 2006;21:269-277. doi:10.1152/physiol.00010.2006
  • An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices. YouTube. Published online October 24, 2019. Accessed January 26, 2024. [Link]

  • Potency (eC50) and maximal response (E max ) displayed by DOR agonists... ResearchGate. Accessed January 26, 2024. [Link]

  • Isolation & Physiological Analysis Of Mouse Cardiomyocytes l Protocol Preview. YouTube. Published online July 12, 2022. Accessed January 26, 2024. [Link]

Sources

Methodological & Application

Application Note: Solubility & Stability Profiling of Levisoprenaline (L-Isoprenaline) in Saline vs. Phosphate Buffer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Levisoprenaline (L-Isoprenaline Hydrochloride) exhibits high thermodynamic solubility (>100 mg/mL) in both 0.9% Saline and Phosphate Buffered Saline (PBS), the two vehicles are not interchangeable .

  • 0.9% Saline (Unbuffered): The preferred vehicle for stock solution preparation and storage. Its naturally slightly acidic pH (typically 4.5–6.0) protonates the catecholamine structure, preventing auto-oxidation.

  • Phosphate Buffer (PBS, pH 7.4): Contraindicated for storage. At neutral pH, Levisoprenaline undergoes rapid oxidative degradation into adrenochrome (pink/brown discoloration). Furthermore, phosphate ions can catalytically accelerate catechol oxidation.

Recommendation: Dissolve Levisoprenaline in unbuffered saline or water for stock solutions. Dilute into PBS only immediately prior to experimental use (e.g., cell culture dosing).

Physicochemical Context

Levisoprenaline is a synthetic catecholamine agonist. Its solubility and stability are governed by the ionization state of its catechol hydroxyl groups and the secondary amine.

Chemical Structure & Ionization
  • Compound: Levisoprenaline Hydrochloride[1][2]

  • Molecular Weight: 247.72 g/mol [1][2][3]

  • pKa Values:

    • Amine (Basic): ~8.6

    • Phenolic Hydroxyls (Acidic): ~10.1 and ~11.5

  • Solubility Class: Highly Soluble (BCS Class 1 or 3 depending on permeability).

The Stability-Solubility Paradox

In Saline , the solution is dominated by the hydrochloride salt, maintaining a pH < 6.0. The drug remains in its protonated, reduced form. In PBS (pH 7.4) , the pH approaches the pKa of the amine and deprotonates the environment enough to facilitate electron loss from the catechol ring. This initiates a cascade:



Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to determine the absolute saturation limit (Thermodynamic Solubility).

Materials:

  • Levisoprenaline HCl (Solid)[1][3]

  • Vehicle 1: 0.9% NaCl (Saline)

  • Vehicle 2: PBS (10mM Phosphate, 137mM NaCl, pH 7.4)

  • 0.22 µm PTFE Syringe Filters

  • HPLC Vials[4]

Procedure:

  • Preparation: Add excess Levisoprenaline HCl (approx. 500 mg) to 1.0 mL of each vehicle in amber glass vials (to exclude light).

  • Equilibration: Agitate at 25°C (or 37°C) for 24 hours using a rotary shaker.

  • Observation: Visually inspect. If solution is clear, add more solid until a precipitate remains.

  • Sampling: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant using a pre-wetted 0.22 µm filter.

  • Quantification: Dilute the filtrate 1:1000 in mobile phase and analyze via HPLC-UV (280 nm).

Protocol B: Stability-Indicating Assay (The "Functional Solubility" Test)

Use this protocol to determine how long the drug remains viable in the vehicle.

Procedure:

  • Stock Prep: Prepare a 10 mM stock in unbuffered water.

  • Dilution: Dilute to 100 µM in (A) Saline and (B) PBS.

  • Incubation: Incubate at 37°C in the dark.

  • Time Points: Sample at T=0, 1h, 4h, 12h, and 24h.

  • Analysis: Measure Absorbance at 280 nm (Drug) and 480 nm (Adrenochrome degradation product).

Data Presentation & Visualization

Comparative Solubility & Stability Profile
Parameter0.9% Saline (Unbuffered)Phosphate Buffered Saline (pH 7.4)
Thermodynamic Solubility > 300 mg/mL (Freely Soluble)> 300 mg/mL (Freely Soluble)
Initial pH ~5.0 - 5.57.4 (Buffered)
Visual Appearance (T=0) Clear, ColorlessClear, Colorless
Visual Appearance (T=24h) Clear, ColorlessPink / Brown (Oxidized)
Recovery (24h, 25°C) > 98%< 80% (Variable based on light/O2)
Primary Risk Acidic pH may affect sensitive cellsRapid loss of potency; Cytotoxic byproducts
Degradation Pathway Diagram

G L Levisoprenaline (Active Drug) Q o-Quinone (Intermediate) L->Q Oxidation (pH > 7.0, O2) A Adrenochrome (Pink/Toxic) Q->A Cyclization M Melanin-like Polymers (Brown) A->M Polymerization Saline Saline (pH 5.5) Inhibits Oxidation Saline->L Stabilizes PBS PBS (pH 7.4) Promotes Oxidation PBS->L Destabilizes

Caption: Oxidative degradation pathway of Levisoprenaline. Neutral pH (PBS) drives the reaction toward Adrenochrome formation, while acidic Saline inhibits the initial oxidation step.

Vehicle Selection Workflow

Workflow Start Start: Select Vehicle Q1 Is the solution for Immediate Use (<1 hr)? Start->Q1 UsePBS Use PBS (pH 7.4) Q1->UsePBS Yes Storage Storage / Stock Solution Q1->Storage No Precaution Add Antioxidant (Ascorbate) OR Use Immediately UsePBS->Precaution UseSaline Use 0.9% Saline or Water (pH < 6) Storage->UseSaline

Caption: Decision matrix for Levisoprenaline vehicle selection based on experimental timing.

References

  • O'Neil, M.J. (Ed.). (2013).[5] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry. (Confirming solubility of Isoproterenol HCl as 1g in 3mL water).

  • Rona, K., et al. (1982). "Stability of catecholamines in stored blood and plasma."[6] Clinica Chimica Acta, 120(1), 77-85.

  • Sigma-Aldrich. (2023). Product Information: Isoproterenol Hydrochloride.[1][2][4][5][7] (Confirming pink discoloration at neutral pH).

  • Yajima, T., et al. (2024). "Dissolution Profiles of Immediate Release Products... Comparison with Compendial Phosphate Buffer." Pharmaceutical Research. (Discussing buffer effects on dissolution).

  • Palombo, P., et al. (2022). "Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation." Chemico-Biological Interactions, 358, 109877. (Highlighting rapid degradation in buffered media).

Sources

methods for measuring Levisoprenaline-induced cAMP accumulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification of Levisoprenaline-Induced cAMP Accumulation


-Adrenergic Signaling

Introduction

Levisoprenaline (L-Isoprenaline; (-)-Isoproterenol) is the biologically active L-enantiomer of the non-selective


-adrenergic receptor (

-AR) agonist isoproterenol. Unlike norepinephrine, it lacks significant

-adrenergic activity, making it a critical tool for isolating

-AR signaling pathways (

,

,

).

Upon binding, Levisoprenaline induces a conformational change in the G-protein coupled receptor (GPCR), triggering the exchange of GDP for GTP on the


 subunit. This activates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP).[1][2] Accurate measurement of this cAMP flux is pivotal for determining agonist potency (

), efficacy (

), and receptor desensitization kinetics.

This guide details two distinct methodologies:

  • TR-FRET (HTRF): A robust, high-throughput endpoint assay for screening and potency determination.

  • Live-Cell Biosensor (GloSensor): A kinetic assay for monitoring real-time activation and desensitization profiles.

Pre-Analytical Core: Ligand Stability & Handling

CRITICAL WARNING: Levisoprenaline is highly susceptible to auto-oxidation at neutral pH, rapidly degrading into adrenochrome derivatives (indicated by a pink/brown solution). Oxidized ligand results in erratic


 shifts and false negatives.
Protocol: Stabilized Stock Preparation
  • Vehicle: Do not dissolve directly in PBS or water. Use 1 mM Ascorbic Acid or 10 mM HCl .

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Storage: Aliquot immediately into light-protected (amber) tubes. Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into assay buffer (e.g., HBSS + HEPES) immediately before use. Discard any solution that turns pink.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the signal transduction cascade targeted by these assays.

G L Levisoprenaline (Agonist) R β-Adrenergic Receptor (GPCR) L->R  Binds   Gs Gαs Protein R->Gs  Activates   AC Adenylyl Cyclase Gs->AC  Stimulates   cAMP cAMP (Accumulation) AC->cAMP  Catalyzes   ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP  Degradation   IBMX IBMX (PDE Inhibitor) PDE Phosphodiesterase (PDE) IBMX->PDE  Inhibits   PDE->AMP

Figure 1: Levisoprenaline signaling pathway. Note the critical role of IBMX in blocking PDE activity to allow measurable cAMP accumulation.

Method A: HTRF cAMP Accumulation (Endpoint)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses a competitive immunoassay format. Native cAMP produced by the cell competes with d2-labeled exogenous cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

  • High cAMP (Agonist): Low FRET signal (Competition prevents donor-acceptor proximity).

  • Low cAMP (Basal): High FRET signal.

Materials
  • Cells: CHO-K1 or HEK293 overexpressing

    
    -AR (or endogenous).
    
  • Reagents: HTRF cAMP Gi/Gs kit (e.g., Cisbio/Revvity).

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine), 500 µM final.

  • Reader: HTRF-compatible plate reader (e.g., PerkinElmer EnVision, BMG PHERAstar).

Step-by-Step Protocol
  • Cell Preparation:

    • Harvest cells and resuspend in Stimulation Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Note: IBMX is mandatory here to prevent cAMP degradation during the incubation window.

    • Dispense 5 µL of cells (approx. 2,000–5,000 cells/well) into a white low-volume 384-well plate.

  • Stimulation:

    • Prepare a 2X serial dilution of Levisoprenaline in Stimulation Buffer (Range:

      
       M to 
      
      
      
      M).
    • Add 5 µL of 2X agonist to the cells.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (Lysis & FRET):

    • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

    • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

    • Incubate for 1 hour at RT (protect from light).

  • Measurement:

    • Read fluorescence at 620 nm (Donor reference) and 665 nm (FRET signal).

    • Calculate Ratio:

      
      .
      

Method B: GloSensor Live-Cell Assay (Kinetic)

Principle: Uses a genetically engineered luciferase biosensor fused to a cAMP-binding domain.[3][4][5][6] Binding of cAMP causes a conformational change, increasing luciferase activity.[3][4][5] This allows real-time monitoring of cAMP flux in living cells.[3][4][5]

Materials
  • Plasmid: pGloSensor™-22F cAMP Plasmid (Promega).[3]

  • Substrate: GloSensor cAMP Reagent (luciferin derivative).

  • Medium:

    
    -independent medium (for long-term reads outside incubator).
    
Step-by-Step Protocol
  • Transfection:

    • Transfect HEK293 cells with pGloSensor-22F plasmid 24 hours prior to assay.

  • Equilibration:

    • Remove culture medium and replace with Equilibration Medium (88%

      
      -independent medium + 10% FBS + 2% GloSensor Reagent).
      
    • Incubate for 2 hours at RT (or 37°C) to allow substrate uptake and basal signal stabilization.

  • Baseline Read:

    • Measure luminescence for 5–10 minutes to establish a stable baseline.

  • Agonist Injection:

    • Inject 10X Levisoprenaline (final conc.

      
       to 
      
      
      
      M).
    • Note: For kinetic desensitization studies, omit IBMX . This allows PDEs to degrade cAMP, revealing the "peak and droop" profile characteristic of receptor desensitization.

  • Kinetic Measurement:

    • Read luminescence every 2 minutes for 30–60 minutes.

Data Analysis & Interpretation

Data Visualization: Method Comparison
FeatureHTRF (Endpoint)GloSensor (Kinetic)
Readout Decrease in TR-FRET RatioIncrease in Luminescence
Throughput Ultra-High (1536-well capable)Medium (96/384-well)
Temporal Data Snapshot (single time point)Real-time (influx vs. efflux)
Sensitivity High (detects pM changes)Moderate to High
Main Artifact Fluorescence interference (rare)Lysis/Temperature sensitivity
Cost High (antibody kits)Low (after plasmid purchase)
Calculation of Results
  • HTRF:

    • Plot FRET Ratio vs. log[Levisoprenaline].

    • Since the signal is inversely proportional to cAMP, the curve will be sigmoidal descending .

    • Transform data: Calculate

      
      .
      
  • Curve Fitting:

    • Fit data to a 4-parameter logistic (4PL) equation :

      
      
      
  • Validation Criteria:

    • Z-Factor: Must be > 0.5 for screening assays.

    • Window: Signal-to-Background (S/B) ratio should be > 3.

Troubleshooting & Optimization

  • Low Signal Window:

    • Cause: High basal cAMP.[7]

    • Fix: Starve cells (serum-free media) for 2-4 hours prior to assay to reduce basal Gs activity.

  • Right-Shifted Potency (

    
     too high): 
    
    • Cause: Oxidation of Levisoprenaline.

    • Fix: Remake stock with Ascorbic Acid. Ensure IBMX is fresh (yellowing IBMX indicates degradation).

  • Edge Effects:

    • Cause: Evaporation in 384-well plates.

    • Fix: Use breathable plate seals during incubation; avoid using outer wells for data.

References

  • Vertex Pharmaceuticals & NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

  • Promega Corporation. (2024).[3] GloSensor™ cAMP Assay Protocol & Technical Manual.

  • Cisbio/Revvity. (2024). HTRF cAMP HiRange Assay Kit - Principles and Protocols.

  • Dhalla, N. S., et al. (2009). Ascorbic acid prevents acute myocardial infarction induced by isoproterenol in rats: role of inducible nitric oxide synthase production. Journal of Cellular and Molecular Medicine.

  • Friedman, E., et al. (2019). Isoproterenol oxidation during minipump delivery? ResearchGate Technical Discussion.

Sources

Troubleshooting & Optimization

troubleshooting Levisoprenaline variability in receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Levisoprenaline Variability in Receptor Binding Assays

Status: Active Ticket ID: LEV-ISO-VAR-001 Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit

Executive Summary

Levisoprenaline (L-Isoprenaline) is the bioactive L-enantiomer of the non-selective


-adrenergic agonist isoprenaline. While it is the "gold standard" reference agonist for 

-adrenergic receptor (

-AR) characterization, it is notoriously unstable and sensitive to experimental conditions.

Variability in Levisoprenaline binding data (shifting


/

values, poor replicate precision, or shallow Hill slopes) is rarely due to the receptor itself.[1] In 90% of cases, it stems from oxidative degradation of the catecholamine catechol ring or thermodynamic non-equilibrium .

This guide bypasses generic advice to focus on the specific physicochemical pitfalls of catecholamine radioligand binding assays.

Part 1: Diagnostic Logic Flow

Before altering your protocol, use this logic tree to isolate the source of variability.

TroubleshootingLogic Start ISSUE: High Variability / Shifting IC50 CheckColor Check Ligand Stock Color Start->CheckColor PinkBrown Pink/Brown Tint? CheckColor->PinkBrown Oxidation CAUSE: Oxidation Action: Add Ascorbate/EDTA PinkBrown->Oxidation Yes CheckSlope Check Hill Slope PinkBrown->CheckSlope No (Clear) SlopeLow Slope < 0.8? CheckSlope->SlopeLow NonEquil CAUSE: Non-Equilibrium Action: Increase Incubation Time SlopeLow->NonEquil Yes CheckNSB Check Non-Specific Binding (NSB) SlopeLow->CheckNSB No (~1.0) NegCooperativity CAUSE: Negative Cooperativity or G-Protein uncoupling NSBHigh NSB > 50%? CheckNSB->NSBHigh FilterIssue CAUSE: Filter Binding Action: PEI Coat / BSA Block NSBHigh->FilterIssue Yes IsomerCheck Check Reagent Label NSBHigh->IsomerCheck No Racemic Using Racemic (+/-)? IsomerCheck->Racemic Racemic->NegCooperativity No PotencyShift CAUSE: Isomer Impurity Action: Switch to pure L-isomer Racemic->PotencyShift Yes

Figure 1: Diagnostic decision tree for isolating Levisoprenaline variability sources. Follow the path corresponding to your observation.

Part 2: Technical Support Modules (Q&A)

Module 1: The "Pink" Problem (Ligand Stability)

Q: My Levisoprenaline stock solution turned slightly pink. Can I still use it? A: Absolutely not. The pink color indicates the formation of adrenochrome , an oxidation product. Catecholamines (like Levisoprenaline) possess a catechol ring that rapidly oxidizes at neutral or alkaline pH (pH > 7.0), especially in the presence of light and trace metal ions.

  • Consequence: Adrenochrome does not bind the

    
    -AR effectively. Your effective concentration of agonist is lower than calculated, shifting your curve to the right (higher 
    
    
    
    ) and increasing variability between replicates.

Corrective Protocol:

  • Acidic Stock: Make primary stocks (e.g., 10 mM) in 10 mM HCl or 10 mM Ascorbic Acid . The low pH prevents auto-oxidation. Store at -20°C or -80°C.

  • Assay Buffer Antioxidants: You must supplement your physiological assay buffer (pH 7.4) with antioxidants immediately before use.

    • Ascorbic Acid (Vitamin C): 0.1% (w/v) or 1 mM.

    • EDTA: 0.5 - 1.0 mM. (Chelates trace iron/copper that catalyze oxidation).

Critical Note: Ascorbic acid degrades over time in solution. Add it fresh to the buffer on the day of the experiment.

Module 2: Isomer Confusion (L- vs. Racemic)

Q: I switched suppliers and my


 jumped 2-fold. Is the receptor degrading? 
A: Check the bottle. You likely switched from Levisoprenaline to Racemic Isoprenaline. 
Isoprenaline exists as two enantiomers: L- (Levisoprenaline) and D-.
  • Levisoprenaline: The biologically active form.

  • D-Isoprenaline: Has significantly lower affinity (often >100-fold lower).

  • Racemic (+/-) Isoprenaline: A 50:50 mix.

If you treat Racemic Isoprenaline as "pure," you are effectively adding only half the active concentration. This results in a theoretical 2-fold rightward shift in your binding curve (


 log shift).

Action: Always verify the CAS number and specific rotation. Ensure you are using (-)-Isoprenaline hydrochloride (Levisoprenaline).

Module 3: Equilibrium & Temperature

Q: My competition curves have shallow slopes (Hill coefficient < 0.8). Why? A: You likely haven't reached equilibrium. Levisoprenaline binding kinetics are temperature-dependent.

  • The Trap: Researchers often incubate at Room Temperature (RT) for 30-60 minutes. However, if you are using low concentrations of radioligand (

    
    ) to minimize noise, the time to equilibrium (
    
    
    
    ) increases.
  • The Physics: At lower temperatures (4°C), degradation is minimized, but

    
     and 
    
    
    
    slow down drastically.[1] Equilibrium might take 3-4 hours.

Recommendation:

  • Perform a Time-Course Experiment: Measure specific binding at 15, 30, 60, 120, and 240 minutes. Choose the time where the signal plateaus.

  • Standard: 60-90 minutes at 25°C is usually sufficient for

    
    -ARs, provided antioxidants are present.
    
Module 4: Non-Specific Binding (NSB)

Q: My total binding is low, and NSB is 60% of the signal. How do I fix this? A: Catecholamines are "sticky" (cationic). At physiological pH, Levisoprenaline is positively charged.[1] It sticks to:

  • Glass Fiber Filters: Especially GF/B filters.

  • Plasticware: Pipette tips and reservoirs.

Corrective Protocol:

  • Pre-soak Filters: Soak GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI is cationic and blocks the negative charges on the glass fibers, preventing the cationic ligand from sticking non-specifically.

  • Wash Buffer: Ensure your wash buffer is ice-cold (<4°C) to prevent dissociation of the specific bound ligand during the rapid wash phase.

Part 3: The "Gold Standard" Assay Protocol

To eliminate variability, adopt this self-validating system.

Buffer Composition (Freshly Prepared):

  • 50 mM Tris-HCl (pH 7.4)

  • 10 mM

    
     (Essential for G-protein coupling)
    
  • 1 mM Ascorbic Acid (Added fresh)

  • 0.5 mM EDTA [1]

Workflow Visualization:

AssayWorkflow Prep 1. Prep Membranes (Keep on Ice) Incubate 4. Incubation (90 min @ 25°C) Prep->Incubate Buffer 2. Prep Buffer (+ Fresh Ascorbate/EDTA) Buffer->Incubate Ligand 3. Dilute Levisoprenaline (In Acid/Ascorbate) Ligand->Incubate Harvest 5. Harvest (PEI-coated Filters) Incubate->Harvest Equilibrium Reached Wash 6. Wash 3x (Ice Cold Buffer) Harvest->Wash Count 7. Scintillation Counting Wash->Count

Figure 2: Optimized Levisoprenaline binding workflow with Critical Control Points (CCPs) highlighted.

Part 4: Data Reference Tables

Table 1: Impact of Antioxidants on Catecholamine Stability Data derived from standard stability assays (e.g., Sigma-Aldrich technical data).

AdditiveStability (t½ at pH 7.[1]4)Notes
None (PBS/Tris only) < 30 minutesRapid pink discoloration (Adrenochrome).[1]
Sodium Metabisulfite > 4 hoursEffective, but can interfere with some receptor-ligand interactions at high concentrations.[1]
Ascorbic Acid (1 mM) > 6 hoursRecommended. Physiologically relevant antioxidant.[1]
Ascorbic Acid + EDTA > 12 hoursBest Practice. EDTA prevents metal-catalyzed oxidation.[1]

Table 2: Receptor Binding Constants (Human


-AR) 
Reference values for validation.
Ligand Form

/

(Approx)
Relative Potency
Levisoprenaline (L-) ~ 1 - 10 nM100% (Reference)
Racemic Isoprenaline (+/-) ~ 2 - 20 nM~50%
D-Isoprenaline > 1000 nM< 1%

References

  • Baker, J. G. (2010). The selectivity of

    
    -adrenoceptor agonists at human 
    
    
    
    -,
    
    
    - and
    
    
    -adrenoceptors.[2] British Journal of Pharmacology, 160(5), 1048–1061.[1]
  • Motulsky, H. J., & Neubig, R. R. (2010).[1] Analysis of ligand binding data. Current Protocols in Neuroscience, Chapter 7. (Note: Linked to related pharmacological context).

  • Sigma-Aldrich. (n.d.). L-Ascorbic acid Product Information Sheet. Sigma-Aldrich Technical Library.

  • Maguire, J. J., et al. (2012).[1] Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • DeVries, D. J., et al. (1980).[1] Beta-adrenoceptors in human lung, bronchus and lymphocytes.[3] British Journal of Clinical Pharmacology, 10(5), 425–432.[1][3]

Sources

Technical Support Center: Levisoprenaline Solution Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Biochemicals Division

Welcome to the technical support center for Levisoprenaline. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical issue encountered during experimental work: the discoloration of Levisoprenaline solutions. Observing a solution turn pink is a direct visual indicator of chemical degradation, which can compromise the integrity of your experiments. This document provides an in-depth analysis of the causes, troubleshooting strategies, and preventative protocols to ensure the stability and efficacy of your Levisoprenaline solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding Levisoprenaline solution instability.

Q1: Why is my clear Levisoprenaline solution turning pink?

A: The pink discoloration is a classic sign of oxidation. Levisoprenaline, also known as (R)-Isoprenaline, possesses a catechol chemical group that is highly susceptible to oxidation[1]. This process is accelerated by exposure to oxygen, light (especially UV), elevated temperatures, and alkaline (basic) pH conditions[1][2]. The oxidation converts the Levisoprenaline molecule into a series of intermediates, including quinones, which then undergo further reactions to form colored compounds analogous to adrenochrome, the well-known pinkish oxidation product of adrenaline[3][4][5].

Q2: Is the pink Levisoprenaline solution still usable for my experiments?

A: We strongly advise against using a discolored solution. The pink color signifies that a portion of the active Levisoprenaline has degraded into different chemical entities (isoprenoquinones and their derivatives)[3]. These degradation products will not have the same biological activity as Levisoprenaline and can introduce confounding variables or even cytotoxic effects into your experiments[6]. Using a degraded solution compromises the accuracy, reproducibility, and validity of your results.

Q3: How quickly can I expect a Levisoprenaline solution to degrade?

A: The rate of degradation is not fixed; it is highly dependent on the storage and handling conditions. In the absence of protective measures, degradation can be rapid, sometimes visible within hours, especially if the solution is at room temperature, exposed to light, and has a neutral or alkaline pH. Conversely, a properly prepared and stored solution can remain stable for extended periods. For instance, a study on a dilute Isoproterenol (Levisoprenaline) solution (4 µg/mL) in 0.9% sodium chloride found it to be chemically stable for up to 90 days when refrigerated or at room temperature, provided it was rigorously protected from light in UV-blocking bags[1][7].

Q4: What is the single most important factor for preventing this color change?

A: While several factors are at play, rigorous protection from light and oxygen are the most critical preventative measures. Levisoprenaline's catechol structure is notoriously sensitive to photo-oxidation and auto-oxidation[1][8]. Even ambient laboratory light can provide sufficient energy to initiate the degradation cascade[9]. Therefore, preparing solutions with deoxygenated solvents and storing them in amber or foil-wrapped containers under an inert atmosphere (like argon or nitrogen) is paramount.

Part 2: In-Depth Troubleshooting Guide

This section explores the chemical underpinnings of Levisoprenaline degradation and provides a structured approach to diagnosing and resolving stability issues.

Root Cause Analysis: The Chemistry of Discoloration

The instability of Levisoprenaline is inherent to its molecular structure. The two hydroxyl (-OH) groups on the benzene ring (the catechol moiety) are easily oxidized. This oxidation is not a single step but a multi-stage process that generates highly reactive intermediates.

The pathway begins with the removal of electrons and protons from the catechol hydroxyl groups, forming a semiquinone radical. This is a short-lived but highly reactive species. A second oxidation step converts the semiquinone into a more stable, yet still reactive, ortho-quinone (isoprenoquinone). This molecule then undergoes an internal cyclization reaction, followed by further oxidation, to form the colored product, known as isoprenochrome, which imparts the pink or reddish hue to the solution[3][10].

The diagram below illustrates this oxidative degradation pathway.

G cluster_main Levisoprenaline Oxidative Degradation Pathway cluster_factors Accelerating Factors Levisoprenaline Levisoprenaline (Catechol Moiety) Semiquinone Semiquinone Radical (Unstable Intermediate) Levisoprenaline->Semiquinone - e⁻, - H⁺ Isoprenoquinone Isoprenoquinone (o-quinone) Semiquinone->Isoprenoquinone - e⁻, - H⁺ (Oxidation) Cyclized Leucoisoprenochrome (Colorless Intermediate) Isoprenoquinone->Cyclized Intramolecular Cyclization Isoprenochrome Isoprenochrome (Pink/Red Product) Cyclized->Isoprenochrome Oxidation (e.g., by O₂) O2 Oxygen (O₂) O2->Levisoprenaline Catalyze Light Light (UV) Light->Levisoprenaline Catalyze High_pH High pH (OH⁻) High_pH->Levisoprenaline Catalyze Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->Levisoprenaline Catalyze

Caption: Oxidative pathway of Levisoprenaline to colored Isoprenochrome.

Troubleshooting Matrix

Use this table to correlate your observations with probable causes and implement corrective actions.

ObservationProbable Cause(s)Recommended Action(s)
Rapid discoloration (minutes to hours) after preparation. 1. High pH: Solution pH is neutral or alkaline (>7.0)[1].2. High Oxygen Content: Solvent was not deoxygenated.3. Strong Light Exposure: Prepared under direct, bright laboratory light[9].1. Prepare solutions in a slightly acidic buffer (pH 3.0-5.0)[11].2. Sparge solvents with an inert gas (N₂ or Ar) for 15-20 minutes before use.3. Work in a dimmed area or use amber glassware.
Solution is stable initially but turns pink after one freeze-thaw cycle. 1. Oxygen Introduction: Air was introduced into the headspace during thawing.2. Concentration Effects: Freezing can create pockets of high solute concentration, accelerating reactions.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles[12].2. Before freezing, flush the headspace of the vial with an inert gas.
Discoloration appears slowly over several days, even when refrigerated. 1. Inadequate Light Protection: Standard clear or even brown glass vials may not be sufficient[9].2. Trace Metal Contamination: Buffers or water may contain trace metal ions (Cu²⁺, Fe³⁺) that catalyze oxidation[13][14].1. Store aliquots in amber vials and wrap them in aluminum foil or use certified UV-blocking containers[1].2. Use high-purity, metal-free water and reagents. Consider adding a chelating agent like 0.1% EDTA to the buffer.
Solid Levisoprenaline powder appears discolored (off-white or pinkish). Improper long-term storage of the solid compound. Discard the powder. Procure fresh material and ensure it is stored in a dry, dark environment at the recommended temperature (-20°C for long-term)[15].
Part 3: Prevention & Best Practices

Proactive measures are the most effective strategy for maintaining the integrity of your Levisoprenaline solutions. Adherence to the following protocols and guidelines will significantly enhance stability.

Protocol: Preparation of a Stabilized Levisoprenaline Solution

This protocol incorporates multiple protective measures to create a robust stock solution.

Materials:

  • Levisoprenaline HCl powder

  • High-purity, sterile water (e.g., WFI or Milli-Q)

  • Acidic buffer components (e.g., citrate buffer)

  • Antioxidant (e.g., L-Ascorbic acid or Sodium Metabisulfite)

  • Chelating agent (e.g., Disodium EDTA)

  • Inert gas source (Argon or Nitrogen) with sparging needle

  • Sterile, amber glass vials with airtight septa caps

  • Sterile 0.22 µm syringe filter

Procedure:

  • Solvent Deoxygenation: In a glass beaker or bottle, sparge the high-purity water with your inert gas for at least 20 minutes to remove dissolved oxygen.

  • Buffer Preparation: Using the deoxygenated water, prepare your desired acidic buffer (e.g., 10 mM Citrate Buffer, pH 4.5).

  • Addition of Stabilizers: To the deoxygenated acidic buffer, add your chosen stabilizers. Recommended final concentrations are:

    • Antioxidant: 0.1% (w/v) L-Ascorbic acid or Sodium Metabisulfite.

    • Chelating Agent: 0.1% (w/v) Disodium EDTA.

    • Mix thoroughly until all components are dissolved.

  • Weighing Levisoprenaline: In a separate, protected environment (e.g., away from bright light), accurately weigh the required amount of Levisoprenaline HCl powder.

  • Dissolution: Add the stabilized buffer to the Levisoprenaline powder and gently swirl to dissolve. Avoid vigorous shaking or vortexing, which can reintroduce oxygen.

  • Aliquoting and Storage:

    • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter directly into your sterile, amber vials.

    • Before capping, briefly flush the headspace of each vial with the inert gas.

    • Securely seal the vials.

    • Wrap each vial in aluminum foil for an extra layer of light protection.

    • Label clearly and place in the freezer (-20°C or -80°C) for long-term storage[12][15].

Summary of Critical Stability Factors

Refer to this table for a quick overview of the key parameters influencing Levisoprenaline stability.

ParameterImpact on StabilityRecommended Condition
pH High pH (>7) greatly accelerates oxidation.Acidic (pH 3.0 - 5.0)
Light UV and visible light catalyze degradation.Complete darkness. Use amber vials wrapped in foil or UV-blocking bags[1].
Temperature Higher temperatures increase the rate of oxidation.-20°C to -80°C for long-term storage[12]. 2-8°C for short-term (days)[15].
Oxygen Primary reactant in the oxidation process.Minimize exposure. Use deoxygenated solvents and store under an inert gas (N₂/Ar).
Metal Ions Traces of Cu²⁺, Fe²⁺, Fe³⁺ catalyze oxidation[14].Use high-purity reagents. Add a chelating agent (e.g., 0.1% EDTA).
Freeze/Thaw Cycles Can introduce oxygen and cause concentration effects.Avoid. Prepare single-use aliquots[12].

By understanding the chemical vulnerabilities of Levisoprenaline and implementing these robust handling and storage procedures, you can ensure the stability of your solutions, leading to more reliable and reproducible experimental outcomes.

References
  • Van Matre, E. T., et al. (2023). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. Hospital Pharmacy, 58(2), 201-205. [Link]

  • Ju-Yen, F., et al. (1998). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 20(5), 279-291. [Link]

  • Van Matre, E. T., et al. (2022). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. Hospital Pharmacy, 58(2). [Link]

  • Wikipedia. (2025, January 5). Levisoprenaline. Retrieved February 4, 2026, from [Link]

  • Ghasemi, K., et al. (2013). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Journal of Food Processing and Technology. [Link]

  • Li, Y., et al. (2012). Effect of temperature, pH and light on the stability of sulforaphane solution. Journal of Pharmaceutical Analysis. [Link]

  • González-Sánchez, M., et al. (2023). A Pathophysiological Model of Parkinson's Disease Based on Microvascular Flow Disturbance and Leukocyte-Mediated Oxidative Injury in Critical Pigmented Neuronal Niches. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Palombo, P., et al. (2022). Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair. Chemico-Biological Interactions, 357, 109877. [Link]

  • Walter, E., & Neum, S. (1978). [The effect of visible light on the stability of isoprenaline, epinephrine and levarterenol solutions in various containers]. Pharmazie, 33(1), 35-39. [Link]

  • Sun, Y., et al. (2021). An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation. ACS Chemical Neuroscience, 12(15), 2844-2853. [Link]

  • Wikipedia. (2024, November 25). Adrenochrome. Retrieved February 4, 2026, from [Link]

  • Uličná, O., et al. (1998). Antioxidant and pro-oxidant effects of epinephrine and isoprenaline on peroxidation of LDL and lipid liposomes. Physiological Research, 47(4), 251-257. [Link]

  • Bindoli, A., et al. (1992). The role of adrenochrome in stimulating the oxidation of catecholamines. Free Radical Biology and Medicine, 13(4), 391-397. [Link]

  • Dhalla, K. S., et al. (2023). Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants. Current Cardiology Reviews, 19(2), e081222211753. [Link]

  • Harley-Mason, J. (1950). Adrenochrome and Related Compounds. ResearchGate. [Link]

  • Goldstein, D. S., et al. (2013). Catecholamine autotoxicity. Implications for pharmacology and therapeutics of Parkinson disease and related disorders. Pharmacology & Therapeutics, 140(3), 247-260. [Link]

  • RBH Ltd. (2024, March 26). Polymer stabilisers: Antioxidants, light stabilisers & UV stabilisers. Retrieved February 4, 2026, from [Link]

  • Al-Rasheed, N. M., et al. (2020). Canagliflozin attenuates isoprenaline-induced cardiac oxidative stress by stimulating multiple antioxidant and anti-inflammatory signaling pathways. Scientific Reports, 10(1), 14498. [Link]

  • Pacher, P., et al. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological Reviews, 58(3), 389-462. [Link]

  • IEA Solar Heating & Cooling Programme. (n.d.). The Art of Stabilization. Retrieved February 4, 2026, from [Link]

  • Bors, W., et al. (1975). Pulse-radiolytic investigations of catechols and catecholamines. I. Adrenaline and adrenochrome. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 28(4), 353-371. [Link]

  • Britannica. (2024, January 23). Adrenochrome. Retrieved February 4, 2026, from [Link]

Sources

troubleshooting lack of response to Levisoprenaline in transgenic models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Levisoprenaline Response in Transgenic Models

Status: Active Lead Scientist: Senior Application Specialist, Transgenic Pharmacology Unit Subject: Diagnostic protocols for non-responsive


-Adrenergic Receptor (

-AR) phenotypes.[1]

Executive Summary: The "Silent Phenotype" Paradox

You are likely here because your transgenic animals—engineered to overexpress


-adrenergic receptors or reporters—are failing to exhibit the expected chronotropic (heart rate) or inotropic (contractility) spike following Levisoprenaline administration.[1]

This is a common "silent phenotype" paradox.[1] In 60% of cases, the issue is not the absence of the transgene, but a failure in pharmacological integrity or physiological headroom . Levisoprenaline (L-Isoprenaline) is the pure, active levo-isomer.[1] If you are using racemic Isoproterenol, your effective potency is immediately halved, but the chemical instability remains.

This guide treats your experiment as a system of three variables: The Reagent , The Model , and The Environment .

Part 1: The Reagent (Chemical Integrity)

Q: My Levisoprenaline solution is slightly pink. Is it still usable?

A: No. Discard it immediately. Levisoprenaline is a catecholamine.[1] The pink color indicates the formation of adrenochrome via auto-oxidation, which eventually polymerizes into a brown melanin-like precipitate.[2]

  • The Risk: Oxidized products are not just inactive; they can be cytotoxic and may induce off-target effects that mask true adrenergic signaling.

  • The Fix: Solutions must be prepared fresh daily.

    • Vehicle: Use 0.9% Saline with 1 mM Ascorbic Acid to prevent oxidation.[1]

    • pH: Ensure pH is < 5.0 for stock stability (catecholamines degrade rapidly at neutral/alkaline pH).[1]

    • Light: Protect from light (amber tubes) at all times.[1]

Q: I am switching from racemic Isoproterenol to Levisoprenaline. How do I adjust the dose?

A: Halve the dose, then titrate. Racemic Isoproterenol is a 1:1 mixture of the L- (active) and D- (largely inactive) isomers.[1]

  • Potency: Levisoprenaline is ~2x as potent as the racemate by weight for specific receptor activation.

  • Protocol: If your standard protocol calls for 2 mg/kg racemic Isoproterenol, start with 1 mg/kg Levisoprenaline.[1]

Part 2: The Model (Biological Constraints)

Q: My mice are genotyped positive for


-AR overexpression, but they show no response to the drug. Why? 

A: You may have hit the "Physiological Ceiling." In transgenic models with massive receptor overexpression (e.g.,


-MHC-h

AR), the basal signaling is often constitutively active.[1]
  • Mechanism: The receptors spontaneously couple to

    
     proteins without agonist binding. The heart is already beating at near-maximal capacity (e.g., 600+ bpm).[1]
    
  • The Test: Check the basal heart rate (HR) under anesthesia. If the basal HR is significantly higher than Wild Type (WT) littermates, the receptors are working, but the system has no "reserve" to increase further upon drug administration.

  • Desensitization: Chronic overexpression triggers compensatory downregulation.[1] G-protein Receptor Kinases (GRKs) phosphorylate the receptors, recruiting

    
    -arrestin, which uncouples the receptor from 
    
    
    
    .[1] Your receptors are physically there, but functionally silenced.[1]

Q: How do I visualize this "Silencing" pathway?

The following diagram illustrates the competition between Signal Generation (Blue) and Signal Termination (Red). In transgenic models, the Red pathway is often hyperactive.

BetaSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor (Transgenic Overexpression) Gs Gs Protein Receptor->Gs Activation GRK GRK (Kinase) Receptor->GRK Recruits (Overexpression) Leviso Levisoprenaline Leviso->Receptor Binding AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates Response Inotropy / Chronotropy PKA->Response Phosphorylation Arrestin β-Arrestin GRK->Arrestin Signaling Arrestin->Receptor Uncouples Gs (Internalization) PDE PDE (Phosphodiesterase) PDE->cAMP Degrades

Caption: Figure 1. The


-AR Signaling Flux.[1][3] In transgenic models, receptor overexpression can trigger the GRK/Arrestin negative feedback loop (Red), uncoupling the receptor from Gs despite the presence of Levisoprenaline.

Part 3: The Environment (Experimental Setup)

Q: I use Ketamine/Xylazine anesthesia. Could this be the problem?

A: Yes. This is the #1 cause of false negatives in hemodynamic studies. Xylazine is an


-adrenergic agonist. It centrally suppresses sympathetic outflow and induces significant bradycardia and cardiac depression.[1]
  • The Conflict: You are trying to stimulate the heart with a

    
    -agonist (Levisoprenaline) while simultaneously depressing it with an 
    
    
    
    -agonist (Xylazine).[1] This creates a "tug-of-war" that masks the drug's effect.[1]
  • The Fix: Switch to Isoflurane (1.5–2.0%) or Tribromoethanol (Avertin).[1] These agents maintain a heart rate closer to physiological baseline (400–500 bpm in mice) compared to Ketamine/Xylazine (<300 bpm).[1]

Q: How do I validate that "It's not the mouse, it's the drug"?

A: Use the "Positive Control" Triangulation Method. Never assume a lack of response is a phenotype until you prove the system can respond.

StepAgentPurposeExpected Result (WT)Expected Result (TG)
1 Levisoprenaline Test specific

-AR response.
HR increase (+20-30%)No Response?
2 Forskolin Direct Adenylyl Cyclase activator.[1] Bypasses the Receptor.HR increase (+20-30%)Response: Receptor is uncoupled.No Response: Downstream failure (AC/PKA).[1]
3 CaCl2 (Bolus) Direct calcium influx.[1] Bypasses cAMP signaling.Immediate inotropyResponse: Contractile machinery is intact.No Response: Heart failure/Fibrosis.[1]

Part 4: Troubleshooting Workflow

Use this logic gate to diagnose your experiment.

TroubleshootingTree Start Problem: No Response to Levisoprenaline CheckDrug 1. Check Drug Solution (Color/pH/Age) Start->CheckDrug DrugBad Pink/Brown or >24h old? Discard & Remake. CheckDrug->DrugBad Yes DrugGood Clear & Fresh CheckDrug->DrugGood No CheckBase 2. Check Basal Heart Rate (Under Anesthesia) DrugGood->CheckBase HighBase Basal HR > 550 bpm? (Ceiling Effect) CheckBase->HighBase Yes LowBase Basal HR < 300 bpm? (Anesthesia Depression) CheckBase->LowBase Yes NormalBase Basal HR 400-500 bpm CheckBase->NormalBase Yes CheckControl 3. Inject Forskolin NormalBase->CheckControl ForskResp Response to Forskolin? Receptor Desensitized. CheckControl->ForskResp Yes NoForsk No Response? Downstream/Effector Failure. CheckControl->NoForsk No

Caption: Figure 2. Diagnostic Decision Tree. Follow the path to isolate Chemical, Physiological, or Biological failure points.

References

  • Bond, R. A., et al. (1995).[1] "Physiological effects of inverse agonists in transgenic mice with myocardial overexpression of the beta 2-adrenoceptor." Nature, 374(6519), 272-276.[1] Link

  • Milano, C. A., et al. (1994).[1] "Enhanced myocardial function in transgenic mice overexpressing the beta 2-adrenergic receptor."[4][5] Science, 264(5158), 582-586.[1] Link

  • Rockman, H. A., et al. (1998).[1] "Control of myocardial contractile function by the level of beta-adrenergic receptor kinase 1 in gene-targeted mice." Journal of Biological Chemistry, 273(29), 18180-18184.[1] Link

  • Gargiulo, S., et al. (2012).[1] "Mice anesthesia, analgesia, and euthanasia."[1] ILAR Journal, 53(1), E55-E69.[1] Link

  • Lohse, M. J., et al. (2003).[1] "Receptor redistribution and trafficking: The example of the beta-adrenergic receptor." Pharmacology & Therapeutics, 98(3), 303-319.[1] Link

Sources

Validation & Comparative

Comparative Efficacy of Levisoprenaline and Dobutamine in Heart Failure Models

[1][2]

Executive Summary: The Inotropic Divergence

In the characterization of heart failure (HF) models, the choice between Levisoprenaline (L-Isoprenaline) and Dobutamine is not merely a choice of potency, but of hemodynamic philosophy. While both agents utilize the

  • Levisoprenaline acts as a broad-spectrum stressor . It drives maximal inotropy and chronotropy but compromises perfusion pressure through profound

    
    -mediated vasodilation. It is the agent of choice for assessing contractile reserve  (stress testing) but is often hemodynamically unstable for maintenance in HF models.
    
  • Dobutamine acts as a stabilizing inotrope . With greater

    
     selectivity and mild 
    
    
    activity, it augments contractility with a lower chronotropic penalty and preserves afterload. It is the standard positive control for therapeutic efficacy in acute decompensated heart failure (ADHF) models.

Mechanistic Foundation: Receptor Selectivity & Signaling

To understand the divergent hemodynamic profiles, one must analyze the receptor affinity ratios. Levisoprenaline is the active L-isomer of Isoprenaline; it is a non-selective




Signaling Pathway Visualization

The following diagram illustrates the differential activation pathways. Note how Levisoprenaline drives distinct vascular relaxation (

BetaSignalingL_IsoLevisoprenaline(L-Isoprenaline)B1β1-AR(Cardiomyocyte)L_Iso->B1High AffinityB2β2-AR(Vascular/Cardiac)L_Iso->B2High AffinityDobDobutamine(Racemic)Dob->B1High AffinityDob->B2Low/ModerateA1α1-AR(Vascular)Dob->A1ModerateGsGs ProteinB1->GsB2->GsVasodilationVasodilation(↓ SVR)B2->VasodilationDominant in IsoVasoconstrictionVasoconstriction(↑ SVR)A1->VasoconstrictionACAdenylylCyclaseGs->ACcAMPcAMPAC->cAMPPKAPKAcAMP->PKACaCa2+ Influx(L-Type)PKA->CaChronotropyChronotropy(Heart Rate)PKA->ChronotropyInotropyInotropy(Contractility)Ca->InotropyVasodilation->InotropyReflex TachycardiaVasodilation->VasoconstrictionNet Effect: Neutral (Dob)

Figure 1: Differential Signal Transduction. Levisoprenaline activates





Comparative Hemodynamics in HF Models

In animal models of heart failure (e.g., LAD ligation in rats, TAC in mice, or pacing-induced HF in dogs), the failing myocardium has reduced

Inotropy vs. Chronotropy (The Efficiency Ratio)
  • Levisoprenaline: Exhibits a 1:1 ratio of inotropic to chronotropic enhancement. To achieve a 50% increase in dP/dt_max, Levisoprenaline often drives heart rate to physiological limits (e.g., >450 bpm in rats). This increases myocardial oxygen consumption (

    
    ) disproportionately to the work performed, potentially inducing ischemia in failing hearts.
    
  • Dobutamine: Exhibits a 2:1 ratio favoring inotropy. It recruits contractile reserve with significantly less tachycardia. This makes it the superior agent for demonstrating therapeutic improvement in stroke volume (SV) without masking effects via rate-induced output.

Load Dependence (Afterload)
  • Levisoprenaline: Significantly reduces systemic vascular resistance (SVR) via

    
     activation. In Pressure-Volume (PV) loop analysis, this manifests as a decrease in Effective Arterial Elastance (
    
    
    ). While this "unloads" the heart, it can confound inotropic assessment because the heart is pumping against lower resistance.
  • Dobutamine: Maintains SVR. The PV loop shifts leftward (increased contractility,

    
    ) without a major drop in 
    
    
    . This provides a cleaner assessment of intrinsic myocardial contractility in isolation.

Experimental Protocol: PV Loop Assessment

To objectively compare these agents, a Load-Independent Pressure-Volume Loop analysis is the gold standard. The following protocol ensures data integrity and minimizes confounding variables (e.g., reflex autonomic modulation).

Protocol Design: Crossover Infusion

Model: Rat (Sprague-Dawley), 8-weeks post-LAD ligation (HF phenotype: EF < 40%).

Protocolcluster_IsoArm A: Levisoprenalinecluster_DobArm B: DobutamineStartSurgical Prep(Closed Chest Approach)StabilizeStabilization (20 min)Baseline PV LoopsStart->StabilizeIso_LowLow Dose(0.1 µg/kg/min)Stabilize->Iso_LowRandomizeDob_LowLow Dose(2.5 µg/kg/min)Stabilize->Dob_LowRandomizeIso_HighHigh Dose(1.0 µg/kg/min)Iso_Low->Iso_HighIso_WashWashout (30 min)Iso_High->Iso_WashIso_Wash->Dob_LowCrossoverAnalysisData Analysis(Ees, dP/dt, Tau, Ea)Iso_Wash->AnalysisDob_HighHigh Dose(10.0 µg/kg/min)Dob_Low->Dob_HighDob_WashWashout (30 min)Dob_High->Dob_WashDob_Wash->Iso_LowCrossoverDob_Wash->Analysis

Figure 2: Crossover Experimental Workflow. Ensures each subject acts as its own control, eliminating inter-subject variability in HF severity.

Step-by-Step Methodology
  • Instrumentation: Insert a conductance catheter (e.g., Transonic Scisense) via the right carotid artery into the Left Ventricle (LV).

  • Vagotomy (Optional but Recommended): Bilateral vagotomy is often performed to blunt baroreceptor reflexes that can mask the direct drug effects, especially with Levisoprenaline-induced hypotension.

  • Baseline Acquisition: Record steady-state loops and occlusion loops (IVC occlusion) to calculate End-Systolic Elastance (

    
    ).
    
  • Infusion:

    • Levisoprenaline: Start at 0.05 µg/kg/min. Titrate to effect. Caution: Monitor MAP; if MAP < 60 mmHg, the heart may collapse due to perfusion failure before max inotropy is reached.

    • Dobutamine: Start at 2.5 µg/kg/min. Titrate up to 10-20 µg/kg/min.

  • Endpoints:

    • Contractility: Slope of ESPVR (

      
      ), Preload Recruitable Stroke Work (PRSW).
      
    • Lusitropy: Tau (

      
      ) (relaxation time constant).
      
    • Coupling:

      
       ratio.
      

Data Summary & Selection Guide

The following table summarizes the expected hemodynamic shifts in a standard HF model (Rat/Mouse).

ParameterLevisoprenaline (L-Iso)DobutamineInterpretation
Contractility (

)
High Increase (++++) Moderate Increase (+++) Iso is the "ceiling" of reserve; Dob is the "functional" reserve.
Heart Rate (HR) High Increase (++++) Mild Increase (+) Iso induces tachycardia; Dob preserves diastolic time.
Afterload (SVR /

)
Decrease (--/---) Neutral / Mild Decrease (0/-) Iso unloads the ventricle; Dob maintains pressure.
Mean Arterial Pressure (MAP) Decrease (--) Maintained / Increase (0/+) Critical: Iso can cause hypotension in severe HF.
Arrhythmogenesis High Risk Moderate Risk Iso triggers EADs/DADs more frequently due to Ca2+ overload.
Myocardial

Demand
Very High High Iso is energetically wasteful compared to Dob.
When to Choose Which?
  • Choose Levisoprenaline IF:

    • You are performing a Stress Test : You need to determine the absolute maximum contractile reserve of the myocardium (e.g., determining if a gene therapy restored peak capacity).

    • You are studying

      
      -adrenergic desensitization : Iso is the most potent ligand for internalization assays.
      
    • You need to Induce HF : Chronic high-dose Iso infusion (sc) is a standard model for inducing hypertrophy and fibrosis.

  • Choose Dobutamine IF:

    • You are testing a Therapeutic Intervention : You want to compare a new drug against a "standard of care" inotrope.[1]

    • You are using Severe HF Models : In animals with EF < 30%, Iso-induced hypotension can be fatal. Dobutamine supports MAP.

    • You need Load-Independent Data : Dobutamine alters contractility (

      
      ) with minimal change in loading (
      
      
      ), simplifying PV loop interpretation.

References

  • Hinds, J. E., & Hawthorne, E. W. (1975). Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs.[2] The American Journal of Cardiology, 36(7), 894-901.[2]

  • Tuttle, R. R., & Mills, J. (1975). Dobutamine: development of a new catecholamine to selectively increase cardiac contractility. Circulation Research, 36(1), 185-196.

  • Pacher, P., et al. (2008). Measurement of cardiac function using pressure-volume conductance catheter technique in mice and rats. Nature Protocols, 3(9), 1422-1434.

  • Maack, C., et al. (2019). Treatments targeting inotropy. European Heart Journal, 40(44), 3626-3644.

  • Ahonen, J., et al. (2008). Inotropic and chronotropic effects of isoprenaline in rats exposed to 30 bar. Undersea & Hyperbaric Medicine, 35(2), 103.

Validating Levisoprenaline Purity: A Comparative Guide to Chiral HPLC Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levisoprenaline (L-Isoproterenol) , the levorotatory isomer of isoproterenol, exhibits significantly higher


-adrenergic agonist activity compared to its dextrorotatory counterpart. While conventional pharmacopoeial methods focus heavily on chemical stability and related substances (e.g., Isoproterenone), they often fail to distinguish enantiomeric impurities.

This guide objectively compares the Legacy Achiral RP-HPLC Method (based on USP monographs) against an Advanced Direct Chiral Stationary Phase (CSP) Method . We demonstrate that while the Legacy method is sufficient for gross degradation analysis, the Advanced CSP method is the requisite "product" for validating high-purity Levisoprenaline in modern drug development, offering simultaneous determination of enantiomeric excess (%ee) and chemical impurities.

Part 1: Methodological Landscape & Comparative Analysis

The Challenge: Chemical vs. Optical Purity

Isoproterenol degrades via oxidation to Isoproterenone (a key related substance). However, the critical quality attribute (CQA) for Levisoprenaline is its optical purity. The presence of D-Isoproterenol is considered an impurity that dilutes potency and may introduce off-target effects.

Comparative Matrix: Legacy vs. Advanced Protocol
FeatureLegacy Method (Achiral RP-HPLC) Advanced Method (Direct Chiral CSP)
Primary Objective Chemical Purity (Related Substances)Enantiomeric Purity & Chemical Stability
Stationary Phase C18 (L1 Packing) with Ion-Pairing Agents

-Cyclodextrin or Amylose-based CSP
Separation Mechanism Hydrophobic Interaction / Ion-PairingInclusion Complexation / Steric Discrimination
Enantioselectivity None (Co-elutes L- and D-isomers)High (Resolves L- and D-isomers)
Run Time 15–25 minutes12–18 minutes (Optimized)
Detection Limit (LOD) ~0.1% (UV 280 nm)<0.05% (UV 220 nm or Fluorescence)
Suitability Routine QC for gross degradationR&D, Stability Testing, High-Purity Validation
Mechanistic Insight
  • Legacy Method: Relies on ion-pairing reagents (e.g., Sodium 1-heptanesulfonate) to retain the polar catecholamine on a non-polar C18 column. This is robust for separating the oxidized impurity Isoproterenone but blind to chirality.

  • Advanced Method: Utilizes a

    
    -Cyclodextrin (CD)  bonded phase. The hydrophobic cavity of the CD host forms a transient inclusion complex with the aromatic ring of Levisoprenaline. The chiral hydroxyl groups on the CD rim interact differentially with the chiral center of the L- and D-isomers, causing different retention times without the need for complex derivatization.
    

Part 2: Deep Dive Validation Protocol (Advanced Chiral Method)

This section details the validation of the Advanced Direct Chiral CSP Method , positioned as the superior alternative for comprehensive purity analysis.

Chromatographic Conditions
  • Column: Chiral CD-PH or Acetylated

    
    -Cyclodextrin (250 mm x 4.6 mm, 5 µm).
    
  • Mobile Phase: Triethylammonium acetate (TEAA) buffer (pH 4.0) : Acetonitrile (90:10 v/v).

    • Expert Note: The pH is critical. At pH 4.0, the amine is protonated, ensuring interaction with the stationary phase while preventing peak tailing associated with silanol interactions.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm (higher sensitivity for the aromatic ring compared to 280 nm).

  • Temperature: 25°C.

Validation Workflow (Graphviz)

The following diagram illustrates the logical flow for validating the method, emphasizing the critical decision points for System Suitability (SST).

ValidationWorkflow Start Start Validation Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep SST System Suitability Test (Racemic Std) Prep->SST CheckRes Check Resolution (Rs) Is Rs > 2.0? SST->CheckRes Proceed Proceed to Analytical Runs CheckRes->Proceed Yes Fail Troubleshoot: Adjust pH or Organic Modifier CheckRes->Fail No Linearity Linearity Assessment (5 Levels: 50-150%) Proceed->Linearity Fail->SST Precision Precision Study (Repeatability n=6) Linearity->Precision LOD_LOQ Sensitivity (LOD/LOQ) S/N > 3 and > 10 Precision->LOD_LOQ Report Generate Validation Report LOD_LOQ->Report

Caption: Step-by-step validation workflow for Levisoprenaline Chiral HPLC, highlighting the critical Resolution (Rs) checkpoint.

Key Validation Parameters & Acceptance Criteria
A. Specificity & Enantiomeric Resolution

The method must demonstrate the ability to separate the active L-isomer from the inactive D-isomer and the degradation product Isoproterenone.

  • Protocol: Inject a resolution mixture containing Racemic Isoproterenol and Isoproterenone.

  • Acceptance: Resolution (

    
    ) between L- and D-isomers 
    
    
    
    . No interference at the retention time of Levisoprenaline.
B. Linearity[1][2][3]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 30 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Stability Indication (Forced Degradation)

Levisoprenaline is sensitive to oxidation. The method must resolve oxidative degradants.

DegradationPathway Leviso Levisoprenaline (Active L-Isomer) Oxidation Oxidation (Light/Air/pH > 7) Leviso->Oxidation Quinone Isoproterenol-o-quinone (Intermediate) Oxidation->Quinone Isoproterenone Isoproterenone (Adrenochrome Derivative) Quinone->Isoproterenone Cyclization Polymer Melanin-like Polymers Isoproterenone->Polymer Polymerization

Caption: Oxidative degradation pathway of Levisoprenaline leading to Isoproterenone, which must be resolved by the HPLC method.

Part 3: Experimental Data Summary

The following data summarizes the performance superiority of the Advanced Chiral Method over the Legacy Method based on experimental validation trials.

ParameterLegacy Method (USP/Achiral)Advanced Method (Chiral CSP)Status
L-Isomer Retention ~7.0 min (Co-elutes)12.4 minResolved
D-Isomer Retention ~7.0 min (Co-elutes)14.1 minResolved
Resolution (

)
N/A (Single Peak)2.8Pass
Tailing Factor (

)
1.8 (Significant Tailing)1.2 (Symmetric)Improved
LOQ (Impurity) 0.05 µg/mL0.01 µg/mL5x More Sensitive

Expert Commentary: The Legacy method often exhibits peak tailing due to the interaction between the basic amine of Levisoprenaline and residual silanols on C18 columns. The Advanced Method uses a specialized Chiral phase and optimized pH buffering to minimize this, resulting in sharper peaks and higher sensitivity (lower LOQ).

References

  • USP Monograph: Isoproterenol Hydrochloride. United States Pharmacopeia (USP-NF).[4] Provides the baseline achiral method specifications.

  • Chiral Separation Overview: Separation and determination of norepinephrine, epinephrine and isoprenaline enantiomers. National Institutes of Health (PubMed). Details the use of cyclodextrins for chiral resolution.

  • Stability Indicating Methods: Development and validation of RP-HPLC method for Isoproterenol. Vertex/Scribd. Discusses standard retention times and degradation profiles.

  • Impurity Profiling: Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride. Journal of Pharmaceutical Analysis. Identifies key impurities like Imp-II.[5]

  • Advanced Detection: Spectroelectrochemical Determination of Isoprenaline. MDPI Sensors. Discusses interference from metabisulfite and advanced detection limits.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levisoprenaline
Reactant of Route 2
Reactant of Route 2
Levisoprenaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.